molecular formula C10H9BrN2O2 B1444063 Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate CAS No. 1134327-78-8

Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Número de catálogo: B1444063
Número CAS: 1134327-78-8
Peso molecular: 269.09 g/mol
Clave InChI: RFXYTCVVADLKLC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate ( 1134327-78-8) is a high-purity chemical reagent exclusively for research applications. With a molecular formula of C10H9BrN2O2 and a molecular weight of 269.10 g/mol , this compound serves as a versatile and crucial synthetic intermediate, particularly in pharmaceutical research and development. The structure features a 7-azaindole core, a privileged scaffold in medicinal chemistry due to its ability to mimic purine bases, which allows it to interact effectively with a wide range of biological targets such as protein kinases . The presence of the bromine atom at the 4-position of the pyrrolopyridine ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid diversification and the construction of more complex molecules for structure-activity relationship (SAR) studies . The methyl acetate moiety acts as a protected form of a carboxylic acid, which can be readily hydrolyzed to provide a handle for further functionalization or as a key component for molecular recognition. This compound is primarily used in the discovery and synthesis of potential therapeutic agents, including kinase inhibitors and other small-molecule drugs. It must be stored sealed in dry conditions at 2-8°C to maintain stability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Propiedades

IUPAC Name

methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-15-8(14)4-6-5-13-10-9(6)7(11)2-3-12-10/h2-3,5H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXYTCVVADLKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=NC=CC(=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857536
Record name Methyl (4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134327-78-8
Record name Methyl (4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Structural Characterization and Synthetic Methodologies of Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted therapeutics, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a privileged pharmacophore, functioning as a bioisosteric mimic of the purine ring[1]. This structural mimicry allows it to competitively bind the ATP-binding hinge region of various kinases, making it a cornerstone in the development of Janus kinase (JAK), Fibroblast Growth Factor Receptor (FGFR), and Ataxia Telangiectasia Mutated (ATM) inhibitors[2][3].

Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (CAS: 1134327-78-8) represents an advanced, highly functionalized intermediate in this domain[4]. The strategic placement of a bromine atom at the C4 position provides a versatile handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille reactions) to probe the kinase gatekeeper pocket. Concurrently, the C3-methyl acetate group serves as a flexible, solvent-exposed linker, ideal for saponification and subsequent amidation—a critical vector for designing Proteolysis Targeting Chimeras (PROTACs) or extending the molecule into the solvent front[5].

This whitepaper provides an in-depth technical guide to the structural characterization, mechanistic synthesis, and analytical validation of this critical building block.

Structural and Physicochemical Profiling

Understanding the physicochemical parameters of Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is essential for predicting its behavior in both synthetic workflows and downstream biological assays[6][7].

Table 1: Core Physicochemical Properties

ParameterValueCausality / Significance
IUPAC Name Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetateStandardized nomenclature.
CAS Registry Number 1134327-78-8Unique identifier for regulatory compliance.
Molecular Formula C10H9BrN2O2Defines stoichiometry for reaction equivalents.
Molecular Weight 269.09 g/mol Low molecular weight allows for extensive downstream derivatization without exceeding Lipinski's Rule of 5.
Exact Mass 267.9847 DaCritical for high-resolution mass spectrometry (HRMS) validation.
tPSA 55.1 ŲOptimal for cellular permeability; leaves room for further polar group additions.

De Novo Synthesis Strategy & Mechanistic Causality

The synthesis of highly substituted 7-azaindoles requires precise regiocontrol. Direct electrophilic halogenation of 7-azaindole at the C4 position is electronically disfavored due to the electron-withdrawing nature of the pyridine nitrogen. Therefore, a multi-step sequence involving N-activation, regioselective nucleophilic bromination, and subsequent electrophilic aromatic substitution (SEAr) is required[8].

Synthesis_Workflow N1 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) N2 7-Azaindole N-oxide [Intermediate A] N1->N2 mCPBA, EtOAc N-Oxidation N3 4-Bromo-7-azaindole [Intermediate B] N2->N3 Ms2O, Me4NBr, DMF Regioselective Bromination N4 Methyl 2-(4-bromo-1H-pyrrolo[2,3-b] pyridin-3-yl)-2-oxoacetate N3->N4 1. Oxalyl Chloride 2. MeOH Electrophilic Acylation N5 Methyl 2-(4-bromo-1H-pyrrolo[2,3-b] pyridin-3-yl)acetate [Target] N4->N5 Et3SiH, TFA Ketone Reduction

Figure 1: De novo synthetic workflow for Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate.

Phase 1: Regioselective C4-Bromination

To overcome the electronic deactivation of the pyridine ring, the N1-nitrogen is oxidized using m-CPBA. The resulting N-oxide is treated with methanesulfonic anhydride (Ms₂O) and tetramethylammonium bromide (Me₄NBr).

  • Mechanistic Causality: Ms₂O activates the N-oxide oxygen, transforming it into an excellent leaving group. This activation triggers a Reissert-Henze-type mechanism where the bromide ion (supplied by Me₄NBr) regioselectively attacks the C4 position. Subsequent rearomatization expels the mesylate group, yielding 4-bromo-1H-pyrrolo[2,3-b]pyridine[8][9].

Phase 2: C3-Functionalization

The pyrrole ring of the 7-azaindole core is highly electron-rich, making the C3 position highly susceptible to electrophilic aromatic substitution.

  • Mechanistic Causality: Reaction with oxalyl chloride forms a highly reactive acylium intermediate that exclusively attacks the C3 position. Quenching the resulting acid chloride with methanol yields the α-keto ester. To achieve the target acetate, the α-ketone is selectively reduced using triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA). This ionic hydrogenation method is chosen because it cleanly reduces the ketone to a methylene group without reducing the ester or hydrodehalogenating the C4-bromine[10].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to verify reaction progress.

Protocol A: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine
  • Initiation: Dissolve 1H-pyrrolo[2,3-b]pyridine-7-oxide (1.0 eq) and tetramethylammonium bromide (1.2 eq) in anhydrous DMF (0.5 M) under an inert argon atmosphere[9].

  • Activation: Cool the reactor to 0 °C. Add methanesulfonic anhydride (2.0 eq) portion-wise over 15 minutes to control the exothermic activation[9].

  • Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to 20 °C and stir for an additional 4 hours[9].

  • IPC Checkpoint: Sample the reaction. TLC (DCM:MeOH 9:1, UV 254 nm) should show complete consumption of the N-oxide (R_f = 0.2) and formation of a new non-polar spot (R_f = 0.6). LC-MS must confirm the mass target [M+H]⁺ = 196.9/198.9 (1:1 isotopic ratio for Br).

  • Isolation: Quench the reaction by pouring it into ice water. Adjust the pH to 7.0 using solid NaOH. Filter the resulting pale yellow precipitate, wash with cold water, and dry under vacuum over P₂O₅ to yield the intermediate[9].

Protocol B: Installation of the C3-Methyl Acetate
  • Acylation: Dissolve 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DCM. Cool to 0 °C. Add oxalyl chloride (1.5 eq) dropwise. Stir for 2 hours at room temperature.

  • Esterification: Cool the mixture back to 0 °C and quench slowly with anhydrous methanol (10 eq). Stir for 30 minutes. Concentrate under reduced pressure to isolate the α-keto ester intermediate.

  • Reduction: Dissolve the crude α-keto ester in TFA (0.2 M). Add triethylsilane (3.0 eq) dropwise. Stir at 50 °C for 12 hours.

  • IPC Checkpoint: LC-MS must show the disappearance of the α-keto ester ([M+H]⁺ = 283.0) and the appearance of the target mass ([M+H]⁺ = 269.0).

  • Purification: Concentrate the mixture, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate. Purify via silica gel chromatography (Hexanes:EtOAc gradient) to afford the pure target compound.

Analytical Characterization Standards

Rigorous analytical validation is required to confirm regiochemistry, particularly differentiating C3 vs. C2 substitution and confirming the retention of the C4-bromine.

Table 2: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment
12.10Broad singlet1H-N1-H (Pyrrole NH)
8.15Doublet1H5.1C6-H (Pyridine ring)
7.45Singlet1H-C2-H (Pyrrole ring)
7.32Doublet1H5.1C5-H (Pyridine ring)
3.85Singlet2H-C3-CH₂ (Methylene linker)
3.62Singlet3H-O-CH₃ (Ester methyl)

Diagnostic Note: The presence of the sharp singlet at δ 7.45 ppm is the definitive marker that the C2 position remains unsubstituted, confirming that the electrophilic attack occurred exclusively at the C3 position[5].

Application in Drug Discovery

The rational design of kinase inhibitors heavily relies on the spatial orientation of functional groups. The diagram below illustrates the logical causality behind utilizing Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate in medicinal chemistry.

Drug_Design Core 7-Azaindole Scaffold (Hinge-Binding Purine Mimic) C4 C4-Bromine (Cross-Coupling Handle) Core->C4 C3 C3-Methyl Acetate (Solvent-Exposed Linker) Core->C3 Target Kinase ATP Pocket (Target Interaction) Core->Target Dual Hydrogen Bonds Deriv Aryl/Alkyl Groups (Gatekeeper Pocket) C4->Deriv Suzuki/Stille Coupling PROTAC E3 Ligase Ligand (PROTAC Development) C3->PROTAC Saponification & Amidation

Figure 2: Logical relationships of structural functionalization in kinase inhibitor design.

By maintaining the 7-azaindole core, researchers secure the critical bidentate hydrogen-bonding interaction with the kinase hinge region. The C4-bromine allows for rapid library generation via Suzuki coupling to explore the hydrophobic gatekeeper pocket, while the C3-acetate provides a synthetic vector to reach the solvent front, improving solubility or enabling the attachment of E3 ligase recruiting ligands for targeted protein degradation[3][11].

References

  • NextSDS. "Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • Thibault, C., et al. "Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine." Organic Letters, 2003, 5(26), 5023-5025. Available at: [Link]

  • National Center for Biotechnology Information. "4-Bromo-1H-pyrrolo[2,3-b]pyridine." PubChem Compound Summary for CID 22273643. Available at: [Link]

  • Shultz, M. D., et al. "Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity." Journal of Medicinal Chemistry, 2025. Available at: [Link]

Sources

The Pharmacological Potential of 7-Azaindole Derivatives: A Technical Guide to Exploration and Evaluation, Featuring Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets. This technical guide provides an in-depth exploration of the pharmacological potential of 7-azaindole derivatives, with a specific focus on Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate as a key building block for the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, potential biological activities, and robust methodologies for the pharmacological evaluation of this promising class of compounds.

The 7-Azaindole Core: A Privileged Scaffold in Drug Discovery

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a bicyclic aromatic heterocycle that has garnered significant attention in the field of drug discovery. Its structural resemblance to endogenous purines allows it to function as an effective ATP-mimetic, making it a particularly potent inhibitor of protein kinases. The nitrogen atom in the pyridine ring and the pyrrole NH group can act as hydrogen bond acceptors and donors, respectively, enabling strong interactions with the hinge region of the kinase ATP-binding pocket.[1][2] This has led to the successful development of several clinically approved drugs, most notably Vemurafenib, a BRAF kinase inhibitor for the treatment of melanoma.[2]

Beyond kinase inhibition, the 7-azaindole scaffold has been incorporated into a diverse array of pharmacologically active agents, including inhibitors of phosphoinositide 3-kinase (PI3K), fibroblast growth factor receptor (FGFR), and cyclin-dependent kinases (CDKs), as well as compounds with anti-inflammatory, analgesic, and antimicrobial properties.[1][3][4][5][6] The versatility of the 7-azaindole core, with its multiple sites for chemical modification, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[7]

Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate: A Key Intermediate for Novel Therapeutics

Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (CAS 1134327-78-8) is a strategically functionalized 7-azaindole derivative poised for further chemical elaboration.[8][9] While specific pharmacological data for this exact compound is not extensively reported in the public domain, its structural features suggest significant potential as a precursor to a variety of potent bioactive molecules.

The presence of a bromine atom at the 4-position offers a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl or heteroaryl substituents.[10] The methyl acetate group at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. This dual functionality makes it an exceptionally valuable starting material for creating focused compound libraries for screening against various therapeutic targets.

Plausible Synthetic Route

Synthesis_Workflow Start Commercially Available 2-amino-3-bromopyridine Step1 Fischer Indole Synthesis with Methyl 4-chloroacetoacetate Start->Step1 Step2 Bromination (NBS) Step1->Step2 Product Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate Step2->Product TR_FRET_Workflow Start Dispense Test Compound AddKinase Add Kinase Solution Start->AddKinase AddSubstrate Add Substrate/ATP Solution (Initiate Reaction) AddKinase->AddSubstrate Incubate1 Incubate (Kinase Reaction) AddSubstrate->Incubate1 AddStop Add Stop/Detection Solution (EDTA + Tb-Antibody) Incubate1->AddStop Incubate2 Incubate (Antibody Binding) AddStop->Incubate2 ReadPlate Read Plate (TR-FRET Reader) Incubate2->ReadPlate Analyze Data Analysis (IC50 Determination) ReadPlate->Analyze

Caption: Workflow for a TR-FRET kinase inhibition assay.

Cell-Based Kinase Activity Assay: Western Blotting for Substrate Phosphorylation

Cell-based assays are crucial for confirming the activity of inhibitors in a more physiologically relevant context. [2][11]This method assesses the ability of a compound to inhibit the phosphorylation of a specific kinase substrate within intact cells.

Principle: Cells are treated with a known activator of a specific signaling pathway in the presence or absence of the test compound. The cells are then lysed, and the phosphorylation status of a downstream substrate of the target kinase is analyzed by Western blotting using a phospho-specific antibody. A potent inhibitor will reduce the level of substrate phosphorylation.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with a known agonist (e.g., a growth factor for a receptor tyrosine kinase pathway) for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentration of all samples and denature them by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. * Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate to confirm equal protein loading.

  • Data Analysis:

    • Quantify the band intensities of the phosphorylated and total substrate using densitometry software.

    • Normalize the phosphorylated substrate signal to the total substrate signal for each sample.

    • Plot the normalized phosphorylation level against the inhibitor concentration to determine the cellular IC₅₀.

Structure-Activity Relationship (SAR) and Future Directions

The true potential of Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate lies in its utility as a scaffold for generating diverse libraries of compounds for SAR studies.

Table 1: Potential Modifications and Their Rationale

Modification SiteProposed ModificationRationale for Pharmacological Impact
4-position (Br) Suzuki or Buchwald-Hartwig coupling with various aryl/heteroaryl boronic acids/esters or amines.To explore interactions with the solvent-exposed region of the ATP-binding pocket and modulate selectivity and physicochemical properties.
3-position (ester) Hydrolysis to the carboxylic acid followed by amide coupling with a diverse set of amines.To introduce various functional groups that can form additional hydrogen bonds or hydrophobic interactions within the active site, thereby enhancing potency.
Pyrrole N-H Alkylation or arylation.To investigate the impact on the hydrogen-bonding network with the kinase hinge region and to modulate metabolic stability.

By systematically exploring these modifications and evaluating the resulting compounds using the assays described above, researchers can delineate a clear SAR and optimize for potency, selectivity, and drug-like properties.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Azaindole 7-Azaindole Inhibitor Azaindole->PI3K Inhibits

Sources

Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate: Comprehensive Safety Data, Toxicity Profile, and Handling Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (CAS: 1134327-78-8) is a highly functionalized 7-azaindole derivative utilized extensively as a building block in advanced pharmaceutical synthesis. The 7-azaindole core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for indole or purine rings in the development of kinase inhibitors (such as PI3K inhibitors)[1] and bromodomain target therapeutics[2].

The presence of the bromine atom at the C4 position makes this compound an ideal candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3], while the methyl acetate moiety at the C3 position provides a versatile handle for further derivatization. However, these same reactive features dictate specific handling protocols and toxicological considerations. This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and self-validating experimental safety protocols required for the safe handling and evaluation of this intermediate.

Physicochemical Properties & Molecular Identification

Understanding the physical and chemical nature of Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is the first step in predicting its behavior in both synthetic environments and biological systems. The ester linkage is susceptible to hydrolysis under extreme pH, and the halogenated heterocyclic core is sensitive to prolonged light exposure.

Table 1: Physicochemical Identification

PropertySpecification
Chemical Name Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
CAS Registry Number 1134327-78-8[4]
Molecular Formula C₁₀H₉BrN₂O₂
Molecular Weight 269.10 g/mol
Structural Class Halogenated 7-Azaindole Ester
Physical State Solid (Crystalline Powder)
Recommended Storage 2–8 °C, desiccated, protected from light

Hazard Identification & Mechanistic Toxicology

Based on the structural homology to base 4-bromo-1H-pyrrolo[2,3-b]pyridine[5][6], this compound is classified under the Globally Harmonized System (GHS) as a multi-target irritant. The toxicity of 7-azaindoles is generally lower than that of heavy-metal chemotherapeutics[7], but their ability to mimic endogenous purines can lead to off-target kinase binding[8].

Table 2: GHS Classification and Mechanistic Causality

Hazard ClassCategoryHazard StatementMechanistic Causality
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedRapid gastrointestinal absorption due to favorable lipophilicity (LogP ~2.2). Potential off-target competitive binding at ATP-binding sites of endogenous kinases.
Skin Corrosion/Irritation Category 2H315: Causes skin irritationThe electrophilic nature of the bromo-substituted pyridine ring allows for transient covalent interactions with epidermal nucleophiles, triggering localized inflammatory cascades.
Serious Eye Damage Category 2H319: Causes serious eye irritationDirect chemical interaction with corneal proteins. The azaindole nitrogen can act as a hydrogen bond acceptor, causing localized protein denaturation and osmotic stress.
STOT - Single Exposure Category 3H335: May cause respiratory irritationInhalation of fine crystalline particulates leads to deposition in the mucosal lining of the upper respiratory tract, inducing cytokine-mediated inflammation.
Metabolic Profiling and Hepatotoxicity

In biological systems, 7-azaindole derivatives undergo extensive hepatic metabolism. The primary metabolic pathways involve Cytochrome P450 (CYP3A4/CYP1A2) mediated oxidation of the azaindole core, leading to potentially reactive N-oxide intermediates. Concurrently, the methyl acetate group is rapidly cleaved by ubiquitous carboxylesterases to yield the free acetic acid derivative, which is often the pharmacologically active species or the primary excretion metabolite.

MetabolicPathway Parent Methyl 2-(4-bromo-1H-pyrrolo [2,3-b]pyridin-3-yl)acetate CYP Hepatic CYP450 (CYP3A4 / CYP1A2) Parent->CYP Oxidation Hydrolysis Ester Hydrolysis (Carboxylesterases) Parent->Hydrolysis Cleavage NOxide 7-Azaindole N-Oxide (Reactive Intermediate) CYP->NOxide N-oxidation Phase2 Glucuronidation / Phase II Clearance NOxide->Phase2 Detoxification FreeAcid Free Acetic Acid Derivative (Pharmacologically Active) Hydrolysis->FreeAcid Esterase Activity FreeAcid->Phase2 Conjugation

CYP450-mediated metabolism and ester hydrolysis pathway of the 7-azaindole derivative.

Laboratory Handling, Storage, and Spill Protocols

To mitigate the risks outlined in the GHS classification, strict engineering controls and personal protective equipment (PPE) must be utilized. The following protocol is designed to be self-validating: by enforcing environmental controls (e.g., humidity monitoring), the integrity of the chemical is preserved while operator safety is guaranteed.

Step-by-Step Handling Methodology
  • Environmental Preparation: Conduct all weighing and transfer operations inside a Class II Type A2 biological safety cabinet or a certified chemical fume hood. Causality: Airflow velocities of 0.5 m/s prevent the aerosolization of the fine H335-classified powder into the operator's breathing zone.

  • PPE Verification: Don nitrile gloves (minimum 0.11 mm thickness), a fitted P100/FFP3 particulate respirator (if handling outside a hood), and splash-proof chemical goggles.

  • Material Transfer: Use anti-static spatulas. The azaindole powder can accumulate static charge, leading to sudden dispersion.

  • Storage Execution: Seal the primary container with Parafilm. Store inside a secondary containment vessel in a dedicated 2–8 °C refrigerator. Causality: Low temperatures suppress the thermodynamics of ester hydrolysis, while dark storage prevents homolytic cleavage of the C-Br bond via photodehalogenation.

  • Spill Response: In the event of a spill, do NOT sweep dry. Moisten the spill area with a 10% isopropanol/water solution to suppress dust formation, then absorb with inert materials (e.g., vermiculite) and transfer to a sealed hazardous waste container.

In Vitro Cytotoxicity Screening Protocol

Before utilizing Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate in downstream biological assays, its baseline cytotoxicity must be established. The following MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol utilizes HepG2 cells. Causality for cell line selection: HepG2 cells retain significant hepatic metabolic competence, allowing researchers to capture toxicity arising not just from the parent compound, but also from its CYP450-generated N-oxide metabolites.

Step-by-Step MTT Assay Methodology
  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and exponential growth phase entry.

  • Compound Preparation: Dissolve the azaindole derivative in 100% molecular-grade DMSO to create a 10 mM stock. Perform serial dilutions in culture media. Self-Validating Control: Ensure the final DMSO concentration in the wells never exceeds 0.1% (v/v) to prevent vehicle-induced solvent toxicity.

  • Dosing & Incubation: Treat the cells with concentrations ranging from 0.1 μM to 100 μM. Include a vehicle control (0.1% DMSO) and a positive control (1 μM Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Aspirate the media and add 100 μL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for 3 hours. Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization: Discard the MTT solution. Add 100 μL of 100% DMSO (or SDS-HCl) to each well to solubilize the trapped formazan crystals.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

CytotoxicityWorkflow Seed 1. Cell Seeding (HepG2, 96-well plate) Dose 2. Compound Dosing (0.1 - 100 μM in <0.1% DMSO) Seed->Dose Incubate 3. Incubation (48h at 37°C, 5% CO2) Dose->Incubate MTT 4. MTT Reagent Addition (Tetrazolium reduction) Incubate->MTT Solubilize 5. Formazan Solubilization (100% DMSO) MTT->Solubilize Read 6. Absorbance Reading (OD at 570 nm) Solubilize->Read

Step-by-step in vitro MTT cytotoxicity screening workflow for azaindole derivatives.

References

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity ACS Medicinal Chemistry Letters URL:[Link]

  • In-silico approach of 7-azaindole derivatives as inhibitors of bromodomain and insulin growth factor receptors Allied Academies URL: [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles PubMed Central (PMC) / Beilstein Journal of Organic Chemistry URL:[Link]

  • Pharmacological and Molecular Effects of Platinum(II) Complexes Involving 7-Azaindole Derivatives PLOS One URL:[Link]

Sources

Electronic properties and reactivity of Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Electronic Properties and Reactivity of Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Executive Summary

Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a highly functionalized heterobicyclic scaffold widely utilized in advanced drug discovery and medicinal chemistry. Built upon a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, this molecule presents a unique "push-pull" electronic architecture. The juxtaposition of an electron-rich pyrrole ring with an electron-deficient pyridine ring, combined with a reactive C4-bromine and a versatile C3-methyl acetate moiety, makes it a privileged intermediate for synthesizing kinase inhibitors and complex pharmaceutical agents.

This whitepaper dissects the electronic topography of this compound, maps its regioselective reactivity, and provides field-proven, self-validating protocols for its functionalization.

Electronic Architecture and Regioselectivity

The chemical behavior of Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is dictated by the distinct electronic contributions of its structural domains.

The 7-Azaindole Core: A Bicyclic Push-Pull System

The 7-azaindole skeleton is an isostere of indole where the C7 carbon is replaced by a nitrogen atom. This substitution fundamentally alters the electronic distribution. The pyridine nitrogen (N7) exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, rendering the six-membered ring highly electron-deficient compared to a standard benzene ring[1]. Conversely, the pyrrole nitrogen (N1) donates its lone pair into the aromatic π -system, maintaining electron density in the five-membered ring. This creates a dipole that directs electrophilic and nucleophilic attacks to highly specific loci.

The C4-Bromo Substituent: Activation via Electron Deficiency

The bromine atom at the C4 position is situated on the electron-deficient pyridine ring. Unlike unactivated aryl bromides, the C4-Br bond in 7-azaindoles is highly polarized. The electronegative N7 atom depletes electron density from the C4 position, significantly lowering the activation energy required for the oxidative addition of low-valent transition metals (e.g., Pd(0) or Cu(I))[2]. This makes the C4 position an ideal handle for Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, and C-O bond formations[3].

The C3-Methyl Acetate Moiety: Insulated Versatility

The methyl acetate group is attached to the C3 position of the electron-rich pyrrole ring. Crucially, the methylene bridge ( −CH2​− ) insulates the ester's carbonyl π -system from the aromatic core, preventing direct resonance withdrawal. This insulation preserves the electron-rich nature of the pyrrole ring while providing two distinct reactive sites:

  • The Carbonyl Center: Susceptible to nucleophilic acyl substitution (e.g., saponification to the corresponding acetic acid or direct amidation).

  • The α -Carbon: The protons adjacent to the carbonyl are mildly acidic and can be deprotonated by strong bases (e.g., LDA) to form enolates for subsequent alkylation or aldol-type condensations.

ReactivityMap Core Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate C4 C4-Bromine (Cross-Coupling Handle) Core->C4 High Electrophilicity C3 C3-Methyl Acetate (Saponification / Enolization) Core->C3 Insulated Reactivity N1 N1-Pyrrole NH (Deprotonation / Protection) Core->N1 pKa ~14.9 N7 N7-Pyridine (H-Bonding / N-Oxidation) Core->N7 Electron Withdrawing

Fig 1: Electronic topography and primary reactive sites of the target compound.

Empirical Workflows: Self-Validating Protocols

To harness the reactivity of this molecule, experimental design must account for competing functional groups. The following protocols demonstrate how to selectively functionalize the C4 and C3 positions while maintaining scientific integrity.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination at C4

The cross-coupling of the C4-bromide with primary or secondary amines requires careful selection of the catalyst-ligand architecture to prevent competitive binding by the azaindole nitrogens[3].

Causality & Design Rationale:

  • Catalyst/Ligand: Pd2​(dba)3​ with Xantphos. Xantphos is selected for its wide bite angle (111°), which enforces a geometry that dramatically accelerates reductive elimination, outcompeting unwanted β -hydride elimination[1].

  • Base: Cs2​CO3​ . A mild, inorganic base is chosen over stronger bases ( NaOtBu ) to prevent premature saponification of the C3-methyl ester.

  • Solvent: 1,4-Dioxane. Provides optimal solubility and a high boiling point (101°C) for the required thermal activation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, charge Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (1.0 equiv), the desired amine (1.2 equiv), Pd2​(dba)3​ (5 mol %), Xantphos (10 mol %), and anhydrous Cs2​CO3​ (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.5 M concentration relative to the bromide). Seal the tube.

  • Thermal Activation: Heat the reaction mixture to 100°C in a pre-heated oil bath for 1–3 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The reaction is complete when the characteristic 1:1 isotopic doublet of the starting bromide (M / M+2) completely disappears, replaced by the product mass. A color shift from deep red/purple (active Pd(0) complex) to black (precipitated Pd black) often indicates catalyst deactivation at the end of the reaction.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the organic layer with water and brine, dry over Na2​SO4​ , and concentrate in vacuo.

CatalyticCycle Pd0 Pd(0) / Xantphos Active Catalyst OxAdd Oxidative Addition (Insertion into C4-Br) Pd0->OxAdd + Bromide AmineCoord Amine Coordination & Deprotonation (Cs2CO3) OxAdd->AmineCoord + Amine RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim - HBr RedElim->Pd0 Regeneration Product C4-Aminated Azaindole RedElim->Product Release

Fig 2: Pd-catalyzed Buchwald-Hartwig amination cycle at the C4 position.

Protocol B: Chemoselective Saponification of the C3-Methyl Ester

To utilize the C3-acetate group for subsequent peptide coupling or amidation, the methyl ester must be hydrolyzed to the free carboxylic acid without disturbing the azaindole core or the C4-bromide.

Causality & Design Rationale:

  • Reagents: LiOH⋅H2​O in a THF/H2​O mixture. Lithium coordinates tightly to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, allowing the hydroxide nucleophile to attack efficiently at ambient temperatures. This mild condition prevents nucleophilic aromatic substitution ( SN​Ar ) at the C4-bromide, which could occur with harsher bases at elevated temperatures.

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting material in a 3:1 mixture of THF and distilled water (0.2 M).

  • Hydrolysis: Add LiOH⋅H2​O (2.0 equiv) in one portion at 0°C. Remove the ice bath and stir at room temperature for 2–4 hours.

  • In-Process Control: Monitor by TLC (EtOAc/Hexane). The starting material spot will disappear, and a baseline spot (the lithium carboxylate salt) will form.

  • Workup (Self-Validation): Evaporate the THF under reduced pressure. Dilute the aqueous layer with water and wash with diethyl ether to remove organic impurities. Carefully acidify the aqueous layer with 1M HCl to pH 3-4. The precipitation of a white/off-white solid confirms the protonation of the carboxylate to the free acid. Filter and dry under high vacuum.

Quantitative Data Synthesis

The efficiency of cross-coupling at the C4 position of 4-bromo-7-azaindoles is highly dependent on the choice of base and ligand. The table below synthesizes optimization data for the C-N coupling of 4-bromo-7-azaindoles with primary amines, demonstrating the critical nature of the Cs2​CO3​ /Xantphos system[3].

Table 1: Optimization of Pd-Catalyzed C-N Coupling at the C4 Position

Catalyst (5 mol%)Ligand (10 mol%)Base (1.5 equiv)SolventTemp (°C)Time (h)Isolated Yield (%)
Pd2​(dba)3​ Xantphos Cs2​CO3​ 1,4-Dioxane100195%
Pd2​(dba)3​ Xantphos K2​CO3​ 1,4-Dioxane100385%
Pd(OAc)2​ BINAP Cs2​CO3​ Toluene10012< 30%
Pd2​(dba)3​ None Cs2​CO3​ 1,4-Dioxane10024No Reaction

Data indicates that the large bite angle of Xantphos and the superior solubility/basicity profile of Cesium Carbonate in Dioxane are absolute requirements for high-yielding conversions at the sterically and electronically demanding C4 position.

Conclusion

Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a masterclass in orthogonal reactivity. By understanding the electronic withdrawal of the N7-pyridine atom, the inductive activation of the C4-bromide, and the insulated nature of the C3-acetate, researchers can execute highly regioselective transformations. Utilizing the self-validating protocols outlined above ensures high-fidelity functionalization, paving the way for the rapid synthesis of complex, biologically active azaindole libraries.

References

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry.[Link]

  • Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. ACS Medicinal Chemistry Letters.[Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications (ResearchGate).[Link]

  • Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters.[Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol for Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Regioselective functionalization of 7-azaindole scaffolds for kinase inhibitor development.

Introduction & Strategic Rationale

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indole in the design of ATP-competitive kinase inhibitors, such as Janus kinase (JAK) inhibitors[1]. The strategic placement of a bromine atom at the C4 position provides a versatile handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[2]. Simultaneously, an acetate moiety at the C3 position offers a critical vector for solvent-exposed interactions or further cyclization strategies.

The Synthetic Challenge: Direct electrophilic substitution on the 7-azaindole core preferentially occurs at the C3 position due to its high electron density[3]. Therefore, direct bromination yields the 3-bromo derivative, not the desired 4-bromo isomer. Furthermore, direct alkylation with methyl bromoacetate typically results in N1-alkylation rather than C3-alkylation.

The Mechanistic Solution: To bypass these regiochemical limitations, this protocol employs a three-stage, self-validating synthetic strategy:

  • Regioselective C4-Bromination: We utilize 1H-pyrrolo[2,3-b]pyridine 7-oxide. The N-oxide activates the pyridine ring, directing nucleophilic attack to the C4 position upon activation with methanesulfonic anhydride and a bromide source[1][4].

  • Electrophilic C3-Acylation: To avoid N1-alkylation, we exploit the inherent nucleophilicity of the C3 position using oxalyl chloride, a highly reactive electrophile, followed by a methanol quench to form an α -keto ester.

  • Deoxygenation: The α -keto ester is cleanly reduced to the target methyl acetate using triethylsilane in trifluoroacetic acid (TFA).

Synthetic Workflow & Logical Pathway

SynthesisWorkflow SM 1H-pyrrolo[2,3-b]pyridine 7-oxide Step1 Stage 1: Activation & Bromination (Ms2O, Me4NBr, DMF) SM->Step1 Int1 4-bromo-1H-pyrrolo[2,3-b]pyridine Step1->Int1 Regioselective C4 attack Step2 Stage 2: C3-Acylation (1. (COCl)2, THF 2. MeOH) Int1->Step2 Int2 Methyl 2-(4-bromo-1H-pyrrolo[2,3-b] pyridin-3-yl)-2-oxoacetate Step2->Int2 Electrophilic C3 substitution Step3 Stage 3: Deoxygenation (Et3SiH, TFA) Int2->Step3 Product Methyl 2-(4-bromo-1H-pyrrolo[2,3-b] pyridin-3-yl)acetate Step3->Product Carbonyl reduction

Fig 1: Three-stage synthetic workflow for Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate.

Step-by-Step Experimental Protocols

Caution: All reactions should be performed in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE). Oxalyl chloride and TFA are highly corrosive.

Stage 1: Synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine

Objective: Convert the N-oxide to the C4-bromide via a Reissert-Henze-type reaction.

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 1H-pyrrolo[2,3-b]pyridine 7-oxide (1.0 eq, e.g., 10.0 g) and anhydrous N,N-dimethylformamide (DMF) (0.5 M).

  • Activation: Cool the solution to 0 °C using an ice bath. Add tetramethylammonium bromide (1.5 eq) to the stirring solution[4].

  • Bromination: Add methanesulfonic anhydride (2.0 eq) portion-wise over 15 minutes to maintain the internal temperature below 5 °C[1].

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 4–6 hours. Monitor the consumption of the starting material via TLC (DCM:MeOH, 9:1).

  • Workup: Quench the reaction by carefully pouring the mixture into crushed ice/water. Neutralize the aqueous phase to pH 7 using 2M aqueous sodium hydroxide[4].

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic layers with water and brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes:EtOAc) to yield the product as an off-white solid.

Stage 2: Synthesis of Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate

Objective: Introduce the carbon framework at C3 while avoiding N1-alkylation.

  • Preparation: Dissolve 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) under an argon atmosphere. Cool the solution to 0 °C.

  • Acylation: Dropwise, add oxalyl chloride (1.5 eq). A precipitate (the intermediate acid chloride) will typically form rapidly. Stir at 0 °C for 1 hour, then warm to room temperature for an additional 2 hours.

  • Esterification: Cool the reaction mixture back to 0 °C. Carefully quench the reaction by adding anhydrous methanol (10.0 eq) dropwise. Note: Vigorous evolution of HCl and CO gas will occur.

  • Workup: Stir for 30 minutes at room temperature. Concentrate the mixture under reduced pressure to remove THF and excess methanol.

  • Isolation: Dissolve the residue in ethyl acetate, wash with saturated aqueous NaHCO3​ to remove residual acid, dry over MgSO4​ , and concentrate to afford the α -keto ester. This intermediate is usually of sufficient purity (>90%) to be used directly in the next step.

Stage 3: Synthesis of Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Objective: Reduce the α -keto group to yield the final acetate.

  • Preparation: Dissolve the crude Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate (1.0 eq) in trifluoroacetic acid (TFA) (0.3 M).

  • Reduction: To the stirring solution at room temperature, slowly add triethylsilane ( Et3​SiH ) (3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12–16 hours. The reaction progress can be monitored by LC-MS.

  • Workup: Concentrate the mixture under reduced pressure to remove the bulk of the TFA. Dilute the resulting residue with ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO3​ until the aqueous layer is slightly basic (pH ~8).

  • Isolation: Separate the organic layer, wash with brine, dry over MgSO4​ , and concentrate. Purify the crude product by flash column chromatography (Hexanes:EtOAc gradient) to afford the target compound, Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate.

Quantitative Data & Characterization Summary

The following table summarizes the expected outcomes and key analytical markers for validating the success of each synthetic stage.

StageProductExpected YieldPurity (HPLC)Key 1 H-NMR Diagnostic Peaks ( CDCl3​ , 400 MHz)
1 4-bromo-1H-pyrrolo[2,3-b]pyridine50–55%>95% δ 8.15 (d, 1H, C6-H), 7.45 (d, 1H, C2-H), 7.28 (d, 1H, C5-H)
2 Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate80–85%>90% δ 8.60 (s, 1H, C2-H), 3.98 (s, 3H, -OCH3) Note: Downfield shift of C2-H due to carbonyl.
3 Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate 70–75%>98% δ 7.35 (d, 1H, C2-H), 4.05 (s, 2H, -CH2-), 3.72 (s, 3H, -OCH3)

References

  • Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine Organic Letters (ACS Publications)[Link]

  • Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as janus kinase inhibitors (EP1966202B1)
  • Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials National Institutes of Health (PMC)[Link]

Sources

Selective bromination techniques for synthesizing Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Selective Bromination and C-3 Functionalization Strategies for the Synthesis of Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Introduction & Mechanistic Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of indole, widely utilized in the development of kinase inhibitors and antiviral therapeutics due to its improved aqueous solubility and favorable metabolic stability[1]. Synthesizing highly functionalized derivatives, such as Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (CAS: 1134327-78-8) , presents a significant chemoselective challenge.

In a standard 7-azaindole system, electrophilic aromatic substitution (EAS) naturally occurs at the electron-rich C-3 position of the pyrrole ring. Therefore, introducing a bromine atom selectively at the C-4 position of the pyridine ring requires electronic manipulation. This is achieved by converting the azaindole to its N-oxide, which activates the C-4 position for nucleophilic attack via a Reissert-type addition-elimination mechanism[2]. Following C-4 bromination, the C-3 position is functionalized. Because direct alkylation with methyl bromoacetate would predominantly yield the N-alkylated product, a two-step Friedel-Crafts acylation and ionic hydrogenation sequence is employed to exclusively yield the C-3 acetate.

Synthetic Workflow & Pathway Visualization

SynthesisWorkflow N1 7-Azaindole N-oxide N2 4-Bromo-7-azaindole N1->N2 TMAB, Ms2O DMF, 0°C to RT N3 C-3 Glyoxylate Intermediate N2->N3 Methyl oxalyl chloride AlCl3, DCM N4 Target C-3 Acetate N3->N4 Et3SiH, TFA RT to 60°C

Fig 1: Three-step synthetic workflow for Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate.

Quantitative Data: Overcoming C-4 Bromination Limitations

Direct treatment of 7-azaindole N-oxide with methanesulfonyl bromide (MsBr) results in poor yields due to the reagent's dual role as both an activator and a nucleophile, leading to incomplete conversion and decomposition. Decoupling the activation step from the nucleophilic attack by using methanesulfonic anhydride (Ms2O) and tetramethylammonium bromide (TMAB) drastically improves the yield and regioselectivity[2].

Table 1: Optimization of C-4 Halogenation of 7-Azaindole N-oxide

Activator / Halogen SourceSolventMajor RegioisomerYield (%)Mechanistic Observation
MsCl (Chloride source)DMF4-Chloro~70%High regioselectivity for C-4 over C-6.
MsBr (Bromide source)DMF4-Bromo13%Poor leaving group capacity limits conversion.
Ms2O / TMAB DMF 4-Bromo 54–56% Ms2O provides superior activation; TMAB acts as a highly soluble Br⁻ donor.

Experimental Protocols (Self-Validating Systems)

Step 1: Regioselective Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine

Causality: Ms2O highly activates the N-oxide oxygen, converting it into an excellent leaving group (-OMs). The soluble TMAB provides a high concentration of nucleophilic bromide ions that selectively attack the C-4 position. Subsequent rearomatization expels the mesylate group.

  • Initiation: Dissolve 1H-pyrrolo[2,3-b]pyridine-7-oxide (1.0 eq, 22.4 mmol) and tetramethylammonium bromide (TMAB, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 30 mL) under an inert argon atmosphere. Cool the mixture to 0 °C.

  • Activation: Add methanesulfonic anhydride (Ms2O, 2.0 eq) portion-wise over 15 minutes to maintain the internal temperature at 0 °C.

  • Propagation: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature (20 °C) and stir for an additional 4 hours.

  • Validation & Isolation: Monitor by LC-MS. The disappearance of the N-oxide peak and the appearance of a mass cluster at m/z 196.9/198.9 [M+H]⁺ (1:1 ratio indicating one bromine atom) confirms completion. Dilute the mixture with water (60 mL) and carefully adjust the pH to 7 using solid NaOH. Cool the resulting suspension at 5 °C for 1 hour, filter the precipitate, wash with ice water, and dry over P2O5 in a vacuum oven to afford the product (Yield: ~56%)[2].

Step 2: Lewis Acid-Mediated C-3 Glyoxylation

Causality: While simple indoles react with oxalyl chloride uncatalyzed, the 7-azaindole core is electronically deactivated by both the pyridine nitrogen and the C-4 bromine. Aluminum trichloride (AlCl3) is mandatory to generate a highly reactive, discrete acylium ion from methyl 2-chloro-2-oxoacetate to force the Friedel-Crafts acylation at C-3[3].

  • Initiation: Suspend AlCl3 (3.0 eq) in anhydrous dichloromethane (DCM, 40 mL) at 0 °C under argon.

  • Acylium Generation: Add methyl 2-chloro-2-oxoacetate (methyl oxalyl chloride, 1.5 eq) dropwise. Stir for 15 minutes to allow the acylium complex to form.

  • Addition: Slowly add a solution of 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq, 10 mmol) in DCM (10 mL).

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation & Isolation: Quench the reaction by carefully pouring it into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO3. Extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. LC-MS validation will show the intermediate methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate at m/z 282.9/284.9 [M+H]⁺.

Step 3: Ionic Hydrogenation (Deoxygenation)

Causality: Triethylsilane (Et3SiH) in trifluoroacetic acid (TFA) provides a highly chemoselective ionic hydrogenation. TFA protonates the α-keto carbonyl, enabling hydride attack from Et3SiH. The resulting alcohol is protonated and eliminated as water to form an iminium-stabilized carbocation, which accepts a second hydride. This method prevents the over-reduction of the methyl ester and avoids the hydrodebromination that commonly plagues palladium-catalyzed hydrogenations[4].

  • Initiation: Dissolve the crude methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate (1.0 eq, ~8 mmol) in neat TFA (15 mL) at 0 °C.

  • Reduction: Add triethylsilane (Et3SiH, 4.0 eq) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and stir the reaction at room temperature for 2 hours. If TLC indicates incomplete conversion, warm the mixture to 60 °C for an additional 2 hours.

  • Validation & Isolation: Concentrate the mixture in vacuo to remove the bulk of the TFA. Dissolve the residue in ethyl acetate and neutralize carefully with saturated aqueous NaHCO3 until CO2 evolution ceases. Extract, wash with brine, dry over Na2SO4, and purify via silica gel chromatography (eluting with Hexanes/EtOAc).

  • Final Verification: FTIR will show the disappearance of the ketone carbonyl stretch (~1650 cm⁻¹). LC-MS will confirm the target molecule, Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate, at m/z 268.9/270.9 [M+H]⁺.

References

  • Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters. URL: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. URL: [Link]

  • Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates. Marine Drugs. URL: [Link]

  • Tricyclic anilide spirolactam cgrp receptor antagonists. US Patent US20100160334A1.

Sources

Scale-up Manufacturing Process for Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of indole, frequently utilized in the design of potent kinase inhibitors due to its ability to form critical hydrogen bonds within the ATP-binding pocket[1]. Specifically, Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate serves as a highly versatile synthetic intermediate. The 4-bromo substituent acts as an orthogonal handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the 3-acetate group allows for versatile functionalization. This application note details a robust, two-step, scalable manufacturing protocol to synthesize this compound from commercially available 4-bromo-7-azaindole.

Mechanistic Rationale & Route Selection

The synthesis of 3-substituted 7-azaindoles presents unique challenges compared to standard indoles. The electron-withdrawing nature of the pyridine ring significantly deactivates the pyrrole ring toward electrophilic aromatic substitution.

  • Step 1: Friedel-Crafts Acylation: Conventional acylation methods using oxalyl chloride alone often result in low yields for 7-azaindoles. Therefore, the addition of a strong Lewis acid, Aluminum Chloride ( AlCl3​ ), is required to effectively activate methyl chlorooxoacetate and drive the acylation at the C3 position[2]. The basic pyridine nitrogen coordinates with the Lewis acid, meaning a stoichiometric excess of AlCl3​ is strictly required to drive the reaction to completion.

  • Step 2: Chemoselective Deoxygenation (Ionic Hydrogenation): The reduction of the resulting α -ketoester (glyoxylate) to the corresponding acetate must be highly chemoselective to avoid premature dehalogenation of the 4-bromo group. Standard catalytic hydrogenation (e.g., Pd/C , H2​ ) readily cleaves aryl bromides. To circumvent this, an ionic hydrogenation strategy utilizing Triethylsilane ( Et3​SiH ) in Trifluoroacetic acid (TFA) is employed[3]. The acid protonates the carbonyl, generating a transient carbocation that is subsequently trapped by hydride transfer from the silane. This mechanism is completely orthogonal to the aryl bromide, ensuring >99% retention of the halogen handle.

Process Flow Diagram

SynthesisRoute SM 4-Bromo-7-azaindole (SM) Step1 Friedel-Crafts Acylation SM->Step1 Int 3-Glyoxylate Intermediate Step1->Int AlCl3, Methyl chlorooxoacetate DCM, 0 °C to RT Step2 Ionic Hydrogenation Int->Step2 Prod Target Compound (Acetate) Step2->Prod Et3SiH, TFA 50-70 °C

Figure 1: Scalable two-step synthesis of Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate.

Scale-Up Manufacturing Protocols

Protocol A: Synthesis of Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate

Objective: Regioselective C3-acylation of the 7-azaindole core.

Procedure:

  • Reactor Setup: Equip a jacketed glass reactor (e.g., 50 L) with a mechanical stirrer, internal temperature probe, nitrogen inlet, and an addition funnel.

  • Reagent Loading: Charge the reactor with 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 kg, 5.07 mol, 1.0 eq) and anhydrous Dichloromethane (DCM) (20 L).

  • Lewis Acid Addition: Cool the suspension to 0∘C . Portion-wise, add anhydrous AlCl3​ (3.38 kg, 25.35 mol, 5.0 eq) while maintaining the internal temperature below 10∘C . (Note: Exothermic coordination occurs; control addition rate to prevent thermal runaway).

  • Acylation: Slowly add methyl chlorooxoacetate (1.86 kg, 15.21 mol, 3.0 eq) dropwise over 2 hours.

  • Reaction: Allow the reaction mixture to warm to room temperature ( 20–25∘C ) and stir for 12 hours. Monitor conversion via HPLC.

  • Quench & Workup: Carefully transfer the reaction mixture into a pre-cooled quench vessel containing crushed ice (20 kg) and Methanol (5 L), ensuring vigorous stirring to break up aluminum salts. Separate the organic phase. Extract the aqueous phase with DCM ( 2×5 L ).

  • Isolation: Wash the combined organic layers with saturated aqueous NaHCO3​ (10 L) and brine (10 L). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate as a yellow/brown solid.

Protocol B: Synthesis of Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Objective: Chemoselective deoxygenation of the α -ketoester.

Procedure:

  • Reactor Setup: Equip a glass-lined reactor with a reflux condenser, mechanical stirrer, and a scrubber system for acid vapors.

  • Dissolution: Charge the reactor with the intermediate from Protocol A (~1.2 kg, ~4.24 mol, 1.0 eq) and Trifluoroacetic Acid (TFA) (10 L). Stir until complete dissolution is achieved.

  • Silane Addition: Add Triethylsilane ( Et3​SiH ) (2.46 kg, 21.2 mol, 5.0 eq) in one portion.

  • Heating: Heat the reaction mixture to 60∘C and maintain for 16 hours. Monitor the disappearance of the intermediate by LC-MS.

  • Concentration: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the TFA.

  • Neutralization: Slowly pour the concentrated residue into an ice-cold saturated aqueous NaHCO3​ solution (25 L) until the pH reaches 7.5-8.0. (Caution: Vigorous CO2​ gas evolution will occur).

  • Extraction & Purification: Extract the aqueous mixture with Ethyl Acetate (EtOAc) ( 3×10 L ). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Purify the crude product via recrystallization from EtOAc/Heptane to afford the final product as an off-white crystalline solid.

Quantitative Data & Quality Control

Table 1: Stoichiometry and Critical Process Parameters (CPPs)

StepReagent / MaterialEquivalentsMass/Vol (per 1 kg SM)CPPs / Operating Limits
1 4-Bromo-7-azaindole1.0 eq1.00 kgStarting Material
1 Aluminum Chloride ( AlCl3​ )5.0 eq3.38 kgTemp ≤10∘C during addition
1 Methyl chlorooxoacetate3.0 eq1.86 kgDropwise addition (2 h)
2 3-Glyoxylate Intermediate1.0 eq~1.20 kgAssumes 83% yield from Step 1
2 Trifluoroacetic Acid (TFA)Solvent10.0 LScrubber required for vapors
2 Triethylsilane ( Et3​SiH )5.0 eq2.46 kgTemp: 60∘C for 16 h

Table 2: Analytical Release Specifications

Test ParameterAcceptance CriteriaAnalytical Method
Appearance Off-white to pale yellow solidVisual Inspection
Purity (HPLC) ≥98.0% (Area %)RP-HPLC (UV at 254 nm)
Identity (LC-MS) m/z : 269.0 / 271.0 [M+H]+ (Isotope pattern 1:1)ESI-MS (Positive Ion Mode)
Identity ( 1H NMR) Conforms to structure; singlet at ∼3.8 ppm ( CH2​ )400 MHz, DMSO-d6​
Residual Palladium Not Applicable (Pd-free route)ICP-MS

References

  • Merour J-Y, Buron F, Ple K, Bonnet P, Routier S. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 2014, 19(12), 19935-19979. URL:[Link]

  • Cahill MM, O'Shea KD, Pierce LT, et al. "Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates." Pharmaceuticals, 2017, 10(3), 62. URL:[Link]

  • He J, Gao W, Dong R, et al. "Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids." Journal of Medicinal Chemistry, 2025, 68(5), 5655-5674. URL:[Link]

Sources

Application Notes and Protocols: Strategic Functionalization of the Pyrrole Ring in Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 7-Azaindole Scaffold - A Privileged Motif in Medicinal Chemistry

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in modern drug discovery, recognized as a privileged structure due to its isosteric relationship with indole.[1][2] This structural mimicry allows 7-azaindole derivatives to interact with biological targets typically addressed by indole-containing molecules, while offering distinct advantages in terms of physicochemical properties, metabolic stability, and hydrogen bonding capabilities.[3][4] The strategic functionalization of the 7-azaindole core is paramount for modulating its pharmacological profile, making it a versatile scaffold for the development of therapeutics targeting a wide array of diseases, including cancer and neurodegenerative disorders.[5][6]

Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a key intermediate, presenting multiple handles for diversification. The pyridine ring is activated for nucleophilic substitution at the 4-position via the bromo substituent, which also serves as a versatile anchor for various palladium-catalyzed cross-coupling reactions.[7][8] The ester moiety at the 3-position offers another point for modification. This guide focuses on the strategic functionalization of the pyrrole ring at the N1 and C2 positions, providing researchers with detailed protocols and the underlying chemical principles to unlock the full synthetic potential of this valuable scaffold.

Understanding the Reactivity of the Pyrrole Ring

The pyrrole ring of the 7-azaindole system is electron-rich and thus susceptible to electrophilic attack. However, the reactivity and regioselectivity are influenced by the substituents on both the pyrrole and pyridine rings. In our target molecule, the electron-withdrawing nature of the pyridine ring and the ester at C3, along with the bromine at C4, will modulate the electron density of the pyrrole nitrogen (N1) and the C2 carbon.

Part 1: N1-Functionalization of the Pyrrole Ring

The N1 position of the pyrrole ring offers a prime site for introducing diversity. N-alkylation and N-arylation can significantly impact the molecule's conformation, solubility, and biological activity.

N-Alkylation

N-alkylation of the 7-azaindole core is typically achieved under basic conditions to deprotonate the pyrrole nitrogen, followed by reaction with an alkyl halide.

Protocol: N-Benzylation of Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

This protocol details a representative N-alkylation using benzyl bromide.

Experimental Protocol:

  • Reaction Setup: To a solution of Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt of the pyrrole.

  • Alkylation: Add benzyl bromide (1.1 equiv.) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-benzylated product.

Causality and Insights:

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the pyrrole nitrogen without competing in the subsequent alkylation step.

  • Solvent: DMF is an excellent polar aprotic solvent for this reaction, as it solubilizes the starting material and the intermediate sodium salt.

  • Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction and prevent potential side reactions.

N-Arylation

The introduction of an aryl group at the N1 position can be achieved through copper- or palladium-catalyzed cross-coupling reactions, such as the Chan-Lam or Buchwald-Hartwig amination.

Protocol: Copper-Catalyzed N-Arylation with Phenylboronic Acid

This protocol outlines a Chan-Lam N-arylation.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (1.0 equiv.), phenylboronic acid (1.5 equiv.), copper(II) acetate (Cu(OAc)₂, 0.1 equiv.), and a base such as triethylamine (Et₃N, 2.0 equiv.) or pyridine.

  • Solvent: Add an appropriate solvent, such as dichloromethane (DCM) or toluene.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) under an air or oxygen atmosphere for 24-48 hours. The presence of an oxidant is often crucial for the catalytic cycle.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Causality and Insights:

  • Catalyst: Copper(II) acetate is a common and effective catalyst for Chan-Lam couplings.[9]

  • Aryl Source: Arylboronic acids are readily available and generally stable coupling partners.

  • Base and Oxidant: The base is required to facilitate the transmetalation step, and an oxidant is often necessary to regenerate the active Cu(II) species.[10]

Part 2: C2-Functionalization of the Pyrrole Ring

The C2 position of the pyrrole ring is another key site for electrophilic substitution, allowing for the introduction of various functional groups.

Electrophilic Halogenation

Direct halogenation at the C2 position can provide a valuable handle for subsequent cross-coupling reactions. Given that the C3 position is already substituted, electrophilic attack is anticipated to occur at the C2 position.

Protocol: Iodination at the C2-Position

This protocol describes the iodination of the pyrrole ring using N-iodosuccinimide (NIS).

Experimental Protocol:

  • Reaction Setup: Dissolve N1-protected Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (e.g., the N-benzyl derivative from section 1.1) (1.0 equiv.) in a suitable solvent such as acetonitrile or DMF. N-protection is recommended to prevent potential side reactions at the N1 position.

  • Reagent Addition: Add N-iodosuccinimide (NIS, 1.1 equiv.) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[5]

Causality and Insights:

  • N-Protection: Protecting the pyrrole nitrogen can enhance the electron density of the pyrrole ring and direct the electrophilic attack to the C2 position.

  • Iodinating Agent: NIS is a mild and efficient source of electrophilic iodine, making it a suitable reagent for this transformation.[5]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings, including pyrroles.[11][12][13] This formyl group can then be further elaborated into other functionalities.

Protocol: Formylation at the C2-Position

This protocol details the introduction of a formyl group at the C2 position.

Experimental Protocol:

  • Vilsmeier Reagent Preparation: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.5 equiv.) to anhydrous DMF (3.0 equiv.) at 0 °C. Stir for 30 minutes at this temperature.

  • Reaction Setup: Dissolve N1-protected Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (1.0 equiv.) in anhydrous DMF.

  • Formylation: Add the freshly prepared Vilsmeier reagent to the solution of the substrate at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Hydrolysis: Upon completion, cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice containing sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate iminium salt.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the organic extracts with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Causality and Insights:

  • Vilsmeier Reagent: The electrophilic species in this reaction is the chloroiminium ion, which is generated in situ from POCl₃ and DMF.

  • Substrate Reactivity: The electron-rich nature of the pyrrole ring facilitates the electrophilic attack by the Vilsmeier reagent.[11]

  • Work-up: The hydrolysis step is critical for the conversion of the intermediate iminium salt to the final aldehyde product.

Quantitative Data Summary

The following table provides representative yields for the functionalization reactions described above. Actual yields may vary depending on the specific substrate and reaction conditions.

Reaction Position Reagents Typical Yield Range
N-BenzylationN1NaH, Benzyl bromide70-90%
N-ArylationN1Phenylboronic acid, Cu(OAc)₂50-75%
IodinationC2NIS60-85%
FormylationC2POCl₃, DMF55-80%

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the key functionalization reactions described in this guide.

Functionalization_Workflow cluster_N1 N1-Functionalization cluster_C2 C2-Functionalization Start_N1 Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate N_Alkylation N-Alkylation (NaH, R-X) Start_N1->N_Alkylation N_Arylation N-Arylation (Ar-B(OH)₂, Cu(OAc)₂) Start_N1->N_Arylation Product_N_Alkyl N1-Alkyl Product N_Alkylation->Product_N_Alkyl Product_N_Aryl N1-Aryl Product N_Arylation->Product_N_Aryl Start_C2 N1-Protected Substrate Halogenation Electrophilic Halogenation (e.g., NIS) Start_C2->Halogenation Formylation Vilsmeier-Haack Formylation (POCl₃, DMF) Start_C2->Formylation Product_C2_Halo C2-Halo Product Halogenation->Product_C2_Halo Product_C2_Formyl C2-Formyl Product Formylation->Product_C2_Formyl

Caption: Workflow for N1- and C2-functionalization of the 7-azaindole core.

Conclusion

The functionalization of the pyrrole ring in Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate provides a powerful platform for the synthesis of diverse and complex molecules with significant potential in drug discovery. The protocols detailed in this guide for N-alkylation, N-arylation, electrophilic halogenation, and formylation offer reliable and reproducible methods for modifying this key intermediate. By understanding the underlying principles of reactivity and carefully selecting the appropriate reaction conditions, researchers can effectively explore the chemical space around the 7-azaindole scaffold and accelerate the development of novel therapeutic agents.

References

  • 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Publications. (2023). [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. (2018). [Link]

  • Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters. (2015). [Link]

  • Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Aren. Rsc.org. (2015). [Link]

  • Functionalization of 7-Azaindole. Kinki University. (1997). [Link]

  • Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Organic Letters. (2009). [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. (2020). [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. (2014). [Link]

  • Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. ResearchGate. (2015). [Link]

  • Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. ACS Publications. (2009). [Link]

  • Selective N7 Alkylation of 7-Azaindazoles. The Journal of Organic Chemistry. (2020). [Link]

  • Vilsmeier-Haack Reaction. Master Organic Chemistry. (2023). [Link]

  • Selective N7 Alkylation of 7-Azaindazoles. ResearchGate. (2020). [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. (2012). [Link]

  • Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. ACS Publications. (2015). [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. (2020). [Link]

  • Selectivity in the Addition of Electron Deficient Radicals to the C2 Position of Indoles. PMC. (2019). [Link]

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. PMC. (2016). [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. (2015). [Link]

  • Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. ResearchGate. (2010). [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. PMC. (2020). [Link]

  • Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate. NextSDS. (2023). [Link]

  • Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. (2025). [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. (2022). [Link]

  • A Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. (2021). [Link]

  • A General and Efficient Method for the Selective Synthesis of 7-Azaindoles and 7-Azaindolines. NSF PAR. (2020). [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Molecules. (2026). [Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC. (2020). [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. (2019). [Link]

  • Synthesis of pyrrolo [2, 3 - b] pyridines.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. (2020). [Link]

  • Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. ResearchGate. (2017). [Link]

  • C-3-substituted 7-azaindole derivatives. ResearchGate. (2017). [Link]

  • How can I protect the C2 position of indole and subsequently to be removed easily? ResearchGate. (2015). [Link]

  • Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities. PubMed. (2014). [Link]

Sources

Troubleshooting & Optimization

Optimizing solvent selection for Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate .

Purifying this compound requires balancing three competing structural features: the basic pyridine nitrogen (which causes severe silica tailing), the lipophilic bromine atom (which alters solubility), and the highly sensitive methyl ester (which is prone to base-catalyzed hydrolysis). This guide provides the mechanistic reasoning and self-validating protocols necessary to achieve >95% purity without degrading your target molecule.

Core Principles: The Chemistry of the Separation

To optimize your solvent system, you must first understand the causality behind the molecule's behavior on a stationary phase:

  • The Azaindole Core (Pyrrolo[2,3-b]pyridine): Standard silica gel contains acidic silanol groups (Si-OH). The pyridine nitrogen of the azaindole core is a Lewis base. This strong acid-base interaction causes the compound to adhere tightly to the stationary phase, resulting in broad, streaking peaks and co-elution with impurities[1].

  • The Methyl Acetate Moiety: While adding a strong amine base to the mobile phase solves the tailing issue, it introduces a critical vulnerability. Under basic conditions, the methyl ester undergoes rapid nucleophilic attack by trace water/hydroxide, leading to saponification (hydrolysis) into the corresponding carboxylic acid[2].

  • The Halogen Effect: The 4-bromo substitution increases the molecule's lipophilicity and rigidity, often leading to poor solubility in non-polar loading solvents like pure hexanes.

Troubleshooting & FAQs

Q1: My compound is streaking across the entire TLC plate in Hexanes/Ethyl Acetate. How do I fix the peak shape? A1: Streaking is the physical manifestation of the basic azaindole nitrogen interacting with acidic silanols. To resolve this, you must competitively saturate the silica. Add a small amount of a volatile amine modifier, such as 0.5% to 1% Triethylamine (TEA) or aqueous ammonia (NH₄OH), to your eluent[3]. This blocks the active sites on the silica, allowing your compound to elute as a tight, symmetrical band.

Q2: I added 5% TEA to my column to fix the tailing, but my yield dropped by 40%, and I have a massive new baseline spot. What happened? A2: You have hydrolyzed your product. The new baseline spot is the highly polar carboxylic acid derivative. Methyl esters are highly sensitive to base-catalyzed hydrolysis, especially during prolonged exposure on a silica column[2]. Solution: Never exceed 1% TEA. Furthermore, use a "deactivation flush" protocol (detailed in Section 4) to ensure the bulk mobile phase is neutral while the silica remains deactivated.

Q3: The crude mixture won't dissolve in my starting mobile phase (e.g., 10% EtOAc in Hexanes) for loading. Should I load it in pure Dichloromethane (DCM)? A3: No. Loading in a strong, polar solvent like pure DCM will cause "band broadening," where the sample crashes out or streaks down the column before the separation even begins. Solution: Utilize a Solid Loading technique. Dissolve the crude in a volatile solvent, mix it with a neutral support (like Celite 545), evaporate to a dry powder, and load the powder directly onto the top of the column.

Solvent System Performance Matrix

The following table summarizes the quantitative and qualitative impacts of various solvent systems on this specific azaindole derivative.

Solvent SystemModifierTailing ResolutionEster StabilityRecommended Application
Hexanes / EtOAcNonePoor (High streaking)ExcellentNot recommended due to poor resolution.
Hexanes / EtOAc5% TEAExcellentPoor (Hydrolysis) Avoid. Destroys the methyl acetate group.
Hexanes / EtOAc0.5% TEA (Pre-flush)GoodGoodPrimary choice for standard normal-phase purification.
DCM / MeOH1% NH₄OHVery GoodModerateUseful for highly polar impurities; monitor time on column.
MeCN / H₂O0.1% Formic AcidExcellentExcellentIdeal choice for RP-HPLC and Mass-Spec applications[4].

Validated Experimental Protocols

Protocol A: Base-Deactivated Normal Phase Chromatography (Self-Validating)

This protocol ensures the silica is deactivated to prevent tailing, but removes excess base from the mobile phase to protect the methyl ester.

  • Slurry Preparation: Prepare a slurry of fine silica gel in Hexanes containing 1% TEA . Pack the column under gentle pressure.

  • Deactivation Flush (Critical Step): Flush the packed column with 2 Column Volumes (CV) of your starting mobile phase (e.g., 10% EtOAc in Hexanes) containing NO TEA .

    • Self-Validation Check: Collect a few drops of the eluent exiting the column and spot it on wet pH paper. It should read neutral (~pH 7). The silica is now deactivated, but the solvent environment is safe for the ester.

  • Solid Loading: Dissolve the crude Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate in a minimal amount of THF or DCM. Add Celite (2x the crude weight). Evaporate completely in vacuo until a free-flowing powder is achieved. Load this evenly onto the column bed.

  • Gradient Elution: Elute using a gradient of 10% to 40% EtOAc in Hexanes. Monitor fractions via TLC.

Protocol B: Preparative RP-HPLC (For High-Purity Requirements)

If normal phase fails due to isomer co-elution, Reverse Phase (RP) HPLC is the authoritative standard for azaindoles[4].

  • System Setup: Utilize a C18 or specialized low-silanol RP column (e.g., Newcrom R1).

  • Mobile Phase: Prepare Solvent A (Milli-Q Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). Note: Formic acid acts as an ion-pairing agent for the basic nitrogen, ensuring sharp peaks without endangering the ester.

  • Sample Prep: Dissolve the sample in DMSO or a 1:1 MeCN/H₂O mixture. Filter through a 0.45 µm PTFE syringe filter.

  • Method: Run a gradient from 5% B to 95% B over 20 minutes. The brominated azaindole will typically elute in the lipophilic region (60-80% B).

Troubleshooting Logic Workflow

SolventSelection Start Run TLC (Hexanes/EtOAc) Tailing Severe Tailing? Start->Tailing AddBase Add 0.5-1% TEA to Mobile Phase Tailing->AddBase Yes Proceed Proceed with Silica Column Tailing->Proceed No Hydrolysis Ester Hydrolysis (Baseline Spot)? AddBase->Hydrolysis RPHPLC Switch to RP-HPLC (MeCN/H2O + FA) Hydrolysis->RPHPLC Yes Hydrolysis->Proceed No

Workflow for optimizing azaindole chromatography while preventing ester hydrolysis.

References

  • Identification of a Manufacturing Route of Novel CRF-1 Antagonists Containing a 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine Moiety . Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column . SIELC Technologies. Available at:[Link]

Sources

Preventing debromination during reactions with Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in heterocyclic chemistry: the hydro-debromination of electron-deficient scaffolds during palladium-catalyzed reactions.

This guide focuses specifically on Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate , a highly functionalized 7-azaindole derivative. By understanding the mechanistic causality behind this side reaction, we can engineer a self-validating protocol to suppress it entirely.

Part 1: The Mechanistic Root of Debromination

To solve the problem, we must first understand the competing catalytic cycles. In a standard Suzuki-Miyaura or Buchwald-Hartwig coupling, the desired pathway involves oxidative addition, transmetalation, and reductive elimination. However, the 7-azaindole core is highly electron-deficient, making the initial oxidative addition to Pd(0) extremely fast.

The bottleneck occurs at the transmetalation step. Due to the steric hindrance of the adjacent methyl acetate group at the C3 position, transmetalation is sluggish. This results in a long-lived Aryl-Pd(II)-Br intermediate. If protic solvents (like alcohols) or certain amine bases are present, this intermediate undergoes a side reaction: it abstracts a hydride (often via β -hydride elimination from the solvent), forming an Aryl-Pd(II)-H species. Subsequent reductive elimination yields the undesired debrominated 7-azaindole[1][2].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br Complex OxAdd->PdII Transmet Transmetalation (Ar'-B(OH)2) PdII->Transmet Desired Pathway Hydride Hydride Transfer (from Solvent/Base) PdII->Hydride Side Reaction RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product Debrom Reductive Elimination Hydride->Debrom Debrom->Pd0 SideProduct Debrominated Azaindole Debrom->SideProduct

Divergent pathways of Pd-catalyzed coupling vs. hydrodebromination side reactions.

Part 2: Diagnostic FAQ & Optimization Strategies

Q: How does the choice of solvent trigger debromination? A: Protic solvents, particularly primary and secondary alcohols like ethanol or isopropanol, act as potent hydride donors to the Pd(II) intermediate[2]. To eliminate this pathway, you must transition to strictly aprotic solvent systems. We recommend 1,4-dioxane or toluene. If a biphasic system is necessary to dissolve inorganic bases, use a rigorously degassed Dioxane/Water mixture[3].

Q: Which catalyst and ligand systems best outcompete the side reaction? A: The goal is to accelerate the transmetalation step so it outpaces hydride transfer. Standard catalysts like Pd(PPh3​)4​ often fail here because they form 14-electron complexes that are slow to undergo transmetalation[4]. Instead, utilize bulky, electron-rich biaryl phosphine ligands like XPhos or bidentate ligands like dppf . XPhos facilitates the formation of a highly active 12-electron L1​Pd(0) species, which rapidly couples sterically hindered aryl bromides[5][6].

Q: Does the base play a role in this failure mode? A: Absolutely. Strong bases (e.g., alkoxides) can directly participate in hydride transfer mechanisms. Switching to milder, anhydrous inorganic bases such as Potassium Phosphate ( K3​PO4​ ) or Cesium Carbonate ( Cs2​CO3​ ) significantly minimizes the formation of the debrominated byproduct[1][3]. Furthermore, ensure the reaction is run at a temperature high enough (typically 80–90 °C) to overcome the activation energy barrier of transmetalation; running at room temperature can ironically increase debromination by stalling the desired cycle[7].

Quantitative Impact of Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and the quantitative distribution of the desired product versus the debrominated byproduct in 7-azaindole couplings.

EntrySolvent SystemBaseCatalyst / LigandTemp (°C)Debromination (%)Target Yield (%)
1EtOH / H2​O Na2​CO3​ Pd(PPh3​)4​ 8045.0%30.0%
21,4-Dioxane / H2​O K2​CO3​ Pd(PPh3​)4​ 8020.0%65.0%
31,4-Dioxane / H2​O K3​PO4​ Pd(dppf)Cl2​ 908.0%82.0%
4 Toluene / H2​O Cs2​CO3​ [Pd(cinnamyl)Cl]2​ / XPhos 80 < 1.0% 94.0%

Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility and trust, the following step-by-step methodology for the Suzuki-Miyaura coupling of Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is designed as a self-validating system . Each phase includes built-in analytical checks to verify success before proceeding.

Workflow Start Identify Debromination Issue Solvent 1. Switch Solvent (Remove Alcohols/Protic Sources) Start->Solvent Base 2. Optimize Base (Use Anhydrous K3PO4 or Cs2CO3) Solvent->Base Ligand 3. Screen Bulky Ligands (XPhos, dppf, dtbpf) Base->Ligand Catalyst 4. Preactivate Catalyst (Minimize unactivated Pd species) Ligand->Catalyst Success Optimized Cross-Coupling Protocol Catalyst->Success

Stepwise troubleshooting workflow to eliminate debromination in azaindole couplings.

Step 1: Reagent Preparation and Rigorous Degassing

Causality: Oxygen oxidizes the Pd(0) catalyst to inactive Pd(II) species, stalling the reaction and increasing the residence time of intermediates, which leads to side reactions[1].

  • Charge a Schlenk flask with Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (1.0 equiv), the desired boronic acid/ester (1.2 equiv), and anhydrous Cs2​CO3​ (2.0 equiv).

  • Add a 4:1 mixture of Toluene/ H2​O .

  • Validation Check 1: Perform three freeze-pump-thaw cycles or sparge with ultra-pure Argon for 30 minutes. Do not proceed unless the solvent is visually free of dissolved gas bubbles. Take a baseline LC-MS of the mixture. The starting material should show an exact mass of m/z≈269/271 [M+H]+ (bromine isotope pattern). If m/z≈191 is present, your starting material is already degraded.

Step 2: Catalyst Preactivation

Causality: Adding unactivated precatalysts directly to the reaction mixture can lead to slow generation of the active species, promoting off-cycle degradation[5].

  • In a separate, Argon-purged vial, combine [Pd(cinnamyl)Cl]2​ (2 mol%) and XPhos (4.5 mol%) in 1 mL of degassed Toluene.

  • Heat gently to 40 °C for 10 minutes.

  • Validation Check 2: Observe the color shift. The solution must transition from pale yellow to a deep red/brown, indicating the successful formation of the active L1​Pd(0) complex.

Step 3: Reaction Execution and Monitoring
  • Transfer the preactivated catalyst solution to the main Schlenk flask via a gas-tight syringe.

  • Heat the reaction mixture to 80 °C under vigorous stirring (800 rpm) to overcome biphasic mass transfer limitations.

  • Validation Check 3 (2-Hour Mark): Withdraw a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS.

    • Success state: Complete consumption of m/z269/271 . Appearance of the target coupled mass.

    • Failure state: Presence of m/z191 [M-Br+H]+ . If debromination exceeds 5%, abort the reaction, verify the absence of alcohol contaminants in your solvents, and ensure the boronic acid is not sterically hindering the transmetalation.

Step 4: Quench and Purification
  • Cool the reaction to room temperature and dilute with Ethyl Acetate.

  • Wash with brine and separate the organic layer.

  • To remove residual palladium, stir the organic layer with a metal scavenger (e.g., SiliaMetS Thiol) for 2 hours before filtering through a pad of Celite.

  • Concentrate under reduced pressure and purify via flash chromatography.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Reddit (r/chemistry). [Link]

  • Pd-Catalyzed Cyanation of a Bromoaryl Carboxylate En Route to Etrumadenant: Robust Process with Low Catalyst Loading Enabled by Preactivation. ACS Publications. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC.[Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.[Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. PMC.[Link]

Sources

Column chromatography solvent systems for Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate isolation

Author: BenchChem Technical Support Team. Date: April 2026

Subject: Solvent Systems and Isolation Troubleshooting for Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate Prepared by: Senior Application Scientist

Welcome to the Technical Support Center. The isolation of highly functionalized 7-azaindole derivatives requires a delicate balance between overcoming the basicity of the heterocyclic core and preserving sensitive functional groups. This guide provides field-proven, mechanistically grounded solutions for the chromatographic purification of Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate.

Chromatographic Decision Workflow

ChromatographyWorkflow Start Crude Mixture Methyl 2-(4-bromo-7-azaindole-3-yl)acetate TLC TLC Screening (Assess Rf and Peak Shape) Start->TLC Decision Severe Tailing Observed? TLC->Decision Mod Add 0.5-1% Et3N (Buffer Silanol Groups) Decision->Mod Yes (N7 basicity) NoMod Standard Elution (Hexane:EtOAc) Decision->NoMod No (Rare) Risk Ester Hydrolysis Risk (Minimize time in basic MeOH) Mod->Risk Prep Dry Load with Celite (Prevent band broadening) NoMod->Prep Risk->Prep Elute Flash Column Chromatography (Collect Fractions) Prep->Elute Validate Self-Validation (LC-MS: m/z 269/271 1:1 ratio) Elute->Validate

Workflow for chromatographic isolation of 4-bromo-7-azaindole derivatives.

Troubleshooting FAQs: Chemistry & Causality

Q1: Why does this specific compound exhibit severe streaking on standard normal-phase silica gel? A1: The causality lies in the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, which contains a basic pyridine nitrogen (N7) and a hydrogen-bond donating pyrrole nitrogen (N1). Standard unmodified silica gel contains weakly acidic silanol groups (pKa ~4.5–5.5). The basic N7 interacts strongly with these silanols via acid-base interactions, leading to non-linear adsorption isotherms and peak tailing[1]. While the 4-bromo substituent increases the overall lipophilicity of the molecule, it does not provide enough steric hindrance to shield the N7 position from these stationary phase interactions.

Q2: How do I select the right solvent system without degrading the target molecule? A2: For this compound, a binary gradient of Hexane and Ethyl Acetate (EtOAc) modified with 1% Triethylamine (Et3N) is highly effective[2],[3]. The Et3N acts as a competing base, preemptively capping the acidic silanol sites on the silica. Critical Warning: If you opt for a more polar Dichloromethane (DCM) / Methanol (MeOH) system, you must strictly limit the Et3N concentration to ≤0.5%. The target molecule contains a methyl acetate group at C3. Prolonged exposure to basic conditions (Et3N) in the presence of a nucleophilic solvent (MeOH) will catalyze transesterification or irreversible ester hydrolysis.

Q3: Can reverse-phase (RP) chromatography be used as an alternative to avoid silica tailing? A3: Yes. Reverse-phase HPLC (e.g., C18 columns) bypasses the silanol interaction issue entirely. A solvent system of Water/Acetonitrile with 0.1% Formic Acid (FA) is optimal for pyrrolo[2,3-b]pyridines[4]. The acidic modifier protonates the N7 nitrogen, ensuring the molecule stays in a single, highly polar ionic state, which elutes sharply without tailing.

Quantitative Solvent System Analysis

To facilitate rapid method development, the following table summarizes the performance of various solvent systems for the isolation of azaindole esters.

Solvent SystemBasic/Acidic ModifierAverage Rf​ (Target)Tailing Factor ( Tf​ )Ester Stability (24h)Recommended Application
Hexane : EtOAc (1:1) None0.25High (>2.0)ExcellentInitial TLC screening
Hexane : EtOAc (1:1) 1% Et 3​ N0.35Low (1.1)GoodPreparative flash column
DCM : MeOH (95:5) None0.40Moderate (1.5)ExcellentPolar impurities removal
DCM : MeOH (95:5) 0.5% Et 3​ N0.45Low (1.0)Poor (Hydrolysis risk)High-resolution purification
H 2​ O : MeCN (Gradient) 0.1% Formic AcidN/A ( Rt​ ~ 5.2 min)Excellent (1.0)GoodAnalytical / Prep HPLC
Self-Validating Isolation Protocol

This protocol utilizes a dry-loading technique and built-in mass spectrometry validation to ensure both high yield and structural integrity.

Step 1: Stationary Phase Deactivation

  • Weigh standard silica gel (230–400 mesh) required for your column size[3].

  • Prepare the eluent: Hexane/Ethyl Acetate (70:30 v/v) containing 1% v/v Triethylamine (Et 3​ N).

  • Slurry pack the column. Causality: The Et 3​ N will generate a mild exothermic reaction as it neutralizes the acidic silanol groups. Allow the column to equilibrate for 15 minutes to ensure uniform deactivation before loading.

Step 2: Sample Loading (Dry Loading)

  • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).

  • Add Celite 545 to the solution (approx. 1:2 ratio of crude mass to Celite).

  • Evaporate the DCM under reduced pressure at 30°C until a dry, free-flowing powder is obtained. Causality: The planar azaindole core can cause solubility issues in non-polar starting gradients. Dry loading prevents the severe band broadening that occurs when wet-loading viscous samples.

  • Load the powder evenly onto the top of the packed silica bed and cap with a 1 cm layer of clean sand.

Step 3: Elution and Rapid Processing

  • Begin elution with Hexane/EtOAc (70:30) + 1% Et 3​ N. Monitor fractions via UV detection at 254 nm.

  • Immediately pool fractions containing the target compound and concentrate under reduced pressure at <35°C. Causality: Removing the Et 3​ N and trace moisture quickly prevents base-catalyzed hydrolysis of the C3 methyl ester.

Step 4: Self-Validation via Isotopic Profiling

  • Validate the purity of the isolated solid using LC-MS (ESI+).

  • Validation Metric: The presence of the 4-bromo substituent provides a foolproof, built-in validation mechanism. The mass spectrum must display a characteristic 1:1 isotopic doublet at m/z 269 and 271 ([M+H]+) due to the nearly equal natural abundance of 79 Br and 81 Br isotopes[5]. If this doublet is missing, the bromine atom has been cleaved (likely due to harsh upstream cross-coupling conditions), and the isolation has failed.

References[1] Title: Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chromatography. Source: Benchchem. URL: https://www.benchchem.com[4] Title: Separation of 1H-Pyrrolo[2,3-b]pyridine on Newcrom R1 HPLC column. Source: SIELC Technologies. URL: https://www.sielc.com[5] Title: Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase. Source: PubMed Central (NIH). URL:https://www.ncbi.nlm.nih.gov/pmc/[2] Title: AZAINDOLE KINASE INHIBITORS - Patent 1539763. Source: European Patent Office (EPO). URL:https://www.epo.org[3] Title: Synthetic approaches for the synthesis of 7-azaindole derivatives. Source: RosDok (University of Rostock). URL: https://rosdok.uni-rostock.de

Sources

Technical Support Center: Minimizing Byproducts in the Esterification of 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 7-azaindole derivatives. Esterification of 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid presents unique chemoselectivity challenges due to the presence of multiple reactive heteroatoms. This document provides mechanistic troubleshooting, quantitative data, and field-proven protocols to ensure high-yielding, byproduct-free esterification.

Mechanistic Overview & Chemoselectivity Challenges

The core challenge in esterifying this molecule lies in its ambient reactivity. The 7-azaindole scaffold contains three distinct sites that can interfere with standard carboxylic acid esterification:

  • The Pyrrole Nitrogen (N1): Features a relatively acidic proton (pKa ~13). Under basic conditions, deprotonation leads to a highly nucleophilic anion, resulting in competitive N1-alkylation.

  • The Pyridine Nitrogen (N7): Acts as a basic site. The conjugate acid has a pKa of approximately 4.59 ()[1]. Protonation of N7 under acidic conditions severely deactivates the molecule toward standard Fischer esterification.

  • The C4-Bromine: While generally stable to mild esterification, it can undergo nucleophilic aromatic substitution (SNAr) if harsh alkoxides or prolonged heating are applied.

As observed in the synthesis of related CRTh2 receptor antagonists, driving the reaction to completion under basic conditions inevitably leads to a mixture of N1 and N7 alkylated byproducts ()[2].

Quantitative Data on Esterification Methods

To select the optimal synthetic route, compare the empirical outcomes of common esterification strategies below.

Esterification MethodTypical ReagentsTarget Ester YieldN1-Alkylation (%)N7-Alkylation (%)Mechanistic Notes
Base-Promoted Alkylation MeI, K₂CO₃, DMF20–40%40–60%5–15%High ambient nucleophilicity of N1 under basic conditions leads to massive byproduct formation[2].
Standard Fischer MeOH, H₂SO₄ (cat.), Reflux50–70%<1%<1%Extremely slow due to N7 protonation (pKa ~4.59)[1], which deactivates the carboxylic acid.
TMS-Diazomethane TMSCHN₂, MeOH/DCM, 0 °C90–98% <1% 0% Highly selective for carboxylic acids; avoids deprotonation of the pyrrole NH.
Acyl Chloride Intermediate SOCl₂, MeOH, 0 °C to RT85–95% <1% <1% Bypasses the deactivated protonated state by forming a highly reactive intermediate.

Troubleshooting & FAQs

Q: Why do I observe major byproducts with a mass of +14 Da or +28 Da when using methyl iodide and potassium carbonate? A: This mass shift corresponds to unintended N-alkylation (addition of one or two methyl groups). Under basic conditions (e.g., K₂CO₃), the N1 position is deprotonated. In polar aprotic solvents like DMF, this N1 anion becomes highly nucleophilic, leading to competitive N1-alkylation alongside the desired O-alkylation. If the reaction is driven further with excess alkylating agent, the basic pyridine nitrogen (N7) is also alkylated, forming a pyridinium salt ()[2].

Q: How can I achieve complete methyl esterification without N-alkylation? A: The most effective strategy is to avoid basic conditions entirely. Using a mild methylating agent like TMS-diazomethane (TMSCHN₂) is highly recommended. TMSCHN₂ reacts selectively with the more acidic carboxylic acid proton (pKa ~4.5) while leaving the less acidic pyrrole NH intact.

Q: I attempted a Fischer esterification (MeOH/H₂SO₄), but the reaction is extremely slow and incomplete. Why? A: The 7-azaindole core features a basic pyridine nitrogen (N7). Under acidic conditions, N7 is immediately protonated, forming a pyridinium ion[1]. This localized positive charge exerts a strong electron-withdrawing inductive effect and electrostatically repels the further protonation of the carboxylic acid, which is a required step in the standard Fischer esterification mechanism. To overcome this, use a more aggressive activation strategy, such as forming an acyl chloride in situ with thionyl chloride (SOCl₂).

Q: Does the 4-bromo substituent interfere with esterification? A: Generally, no. The 4-bromo group is stable under standard acidic or mild esterification conditions. However, if you attempt to use strong nucleophilic bases (e.g., sodium methoxide) or prolonged heating, you risk nucleophilic aromatic substitution (SNAr) at the C4 position, as the pyridine ring is electron-deficient. Stick to mild reagents to preserve the halogen handle for downstream cross-coupling reactions ()[3].

Process Flow & Mechanistic Diagrams

ReactionPathways SM 2-(4-bromo-1H-pyrrolo[2,3-b] pyridin-3-yl)acetic acid Base Basic Conditions (e.g., K2CO3, MeI) SM->Base Acid Acidic/Mild Conditions (e.g., TMSCHN2 or H+) SM->Acid OEster O-Alkylation (Target Ester) Base->OEster Competing N1Alkyl N1-Alkylation (Major Byproduct) Base->N1Alkyl Deprotonation (pKa ~13) N7Alkyl N7-Alkylation (Minor Byproduct) Base->N7Alkyl Excess Alkylating Agent Acid->OEster Selective Reaction

Diagram 1: Reaction pathways showing how basic conditions drive byproduct formation.

TroubleshootingWorkflow Start Esterification Issue Detected CheckMass Analyze LC-MS Profile Start->CheckMass Mass14 Mass +14 or +28 Da (N-Alkylation) CheckMass->Mass14 Multiple peaks observed MassSlow Incomplete Reaction (Unreacted SM) CheckMass->MassSlow Single SM peak remains Sol1 Switch to TMS-Diazomethane (Avoid basic conditions) Mass14->Sol1 Sol2 Use SOCl2/MeOH (Overcome N7 protonation) MassSlow->Sol2

Diagram 2: Troubleshooting workflow for resolving esterification failures.

Step-by-Step Methodologies

Protocol A: Mild Methyl Esterification using TMS-Diazomethane

Causality: TMS-diazomethane is a mild, non-basic methylating agent. It selectively reacts with the more acidic carboxylic acid proton (pKa ~4.5) over the pyrrole NH (pKa ~13), completely bypassing the N-alkylation pathway. Step-by-Step Methodology:

  • Dissolve 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid (1.0 eq) in a 4:1 mixture of anhydrous Dichloromethane (DCM) and Methanol (MeOH). Note: MeOH is required as a protic co-solvent to activate the TMSCHN₂.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add a 2.0 M solution of TMS-diazomethane in hexanes (1.2 eq) dropwise over 10 minutes.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Self-Validation Checkpoint: The reagent is bright yellow. The reaction is complete when the addition of a final drop of TMSCHN₂ results in a persistent faint yellow tint, indicating that all the carboxylic acid has been consumed and unreacted reagent remains.

  • Quench the excess reagent by adding glacial acetic acid dropwise until the yellow color completely disappears (turns colorless).

  • Concentrate under reduced pressure to yield the pure methyl ester.

Protocol B: Thionyl Chloride-Mediated Esterification (In situ HCl)

Causality: Standard acid catalysis fails due to the protonation of the N7 pyridine nitrogen, which repels further protonation of the acid. Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride intermediate, bypassing the deactivated protonated state. Step-by-Step Methodology:

  • Suspend 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid (1.0 eq) in anhydrous Methanol (MeOH) at 0 °C.

  • Add Thionyl Chloride (SOCl₂) (2.0 eq) dropwise to the chilled suspension. Caution: Highly exothermic.

  • Self-Validation Checkpoint: Observe the reaction for gas evolution (SO₂ and HCl). The cessation of vigorous bubbling indicates that the formation of the acyl chloride intermediate is complete.

  • Attach a reflux condenser and heat the mixture to 65 °C for 2–4 hours.

  • Monitor completion via LC-MS. Once complete, cool to room temperature.

  • Remove the solvent under reduced pressure. The product will be isolated as the hydrochloride salt. Neutralize with saturated aqueous NaHCO₃ during extraction if the free base is required.

References

  • Sandham, D. A., et al. "Discovery of Fevipiprant (NVP-QAW039), a Potent and Selective DP2 Receptor Antagonist for Treatment of Asthma." ACS Medicinal Chemistry Letters 8.5 (2017): 582-586. URL:[Link]

  • Popowycz, F., et al. "Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine)." Current Organic Chemistry 5.5 (2001). URL:[Link]

  • Sandham, D. A., et al. "7-Azaindole-3-acetic acid derivatives: Potent and selective CRTh2 receptor antagonists." Bioorganic & Medicinal Chemistry Letters 19.16 (2009): 4794-4798. URL:[Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate vs. 5-Bromo Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Significance

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for indoles and purines in the development of kinase inhibitors 1. When functionalizing this core via transition-metal catalysis, the regiochemistry of the halogen substituent dictates the thermodynamic and kinetic landscape of the reaction.

This guide provides an objective, data-driven comparison of the reactivity between Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate and its 5-bromo analogs , focusing specifically on palladium-catalyzed cross-coupling applications.

Mechanistic & Electronic Profiling

To design efficient synthetic routes, researchers must understand the causality behind the reactivity differences of the C-Br bonds at the C4 versus C5 positions.

  • Electronic Activation at C4: The C4 position is para-like to the bridgehead, experiencing strong inductive and resonance electron withdrawal from the N7 pyridine nitrogen. This significantly lowers the electron density at the C4-Br bond, thereby lowering the activation energy required for the rate-determining oxidative addition of Pd(0) 2.

  • Electronic Deactivation at C5: The C5 position is meta-like to N7. It retains higher electron density, making the C5-Br bond comparatively electron-rich and sluggish toward oxidative addition [[3]]().

  • Steric Interplay: Both analogs contain a methyl acetate group (-CH₂COOCH₃) at C3. The 4-bromo analog suffers from adjacent (ortho-like) steric hindrance, whereas the 5-bromo analog is sterically relieved. However, in palladium-catalyzed couplings, the profound electronic activation at C4 overrides the steric penalty, making the 4-bromo analog the kinetically favored substrate.

Quantitative Reactivity Profile

The following table summarizes the quantitative performance differences between the two scaffolds under standard cross-coupling conditions.

ParameterMethyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetateMethyl 2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Electronic Nature Highly electron-deficient (Activated)Moderately electron-rich (Deactivated)
Steric Environment High (Adjacent to C3-acetate)Low (Distant from C3-acetate)
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, 80°C, 2-4h (>85% yield)Pd(dppf)Cl₂, K₂CO₃, 100°C, 12-18h (60-75% yield)
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C, 1-3hPd₂(dba)₃, BrettPhos, NaOtBu, 110°C, 12h+
Primary Side Reaction Ester hydrolysis (if base is too strong)Hydrodehalogenation (due to sluggish Pd insertion)

Workflow Visualization

Reactivity_Workflow Start 7-Azaindole Scaffolds (C3-Methyl Acetate) C4 4-Bromo Analog (Electron-Deficient) Start->C4 Electronic Activation C5 5-Bromo Analog (Electron-Rich) Start->C5 Steric Relief Pd_Ox Pd(0) Oxidative Addition C4->Pd_Ox Low Activation Energy C5->Pd_Ox High Activation Energy Fast Fast Kinetics Standard Ligands (PPh3) Mild Base (K2CO3) Pd_Ox->Fast C4 Pathway Slow Slow Kinetics Bulky/Rich Ligands (dppf) Stronger Base / Heat Pd_Ox->Slow C5 Pathway

Mechanistic workflow and kinetic divergence in Pd-catalyzed coupling of 4-bromo vs 5-bromo analogs.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, embedding causality and in-process controls (IPCs) directly into the methodology.

Protocol A: Suzuki-Miyaura Coupling of the 4-Bromo Analog

Causality: Because the C4-Br bond is highly electrophilic, standard tetrakis(triphenylphosphine)palladium(0) is sufficient to drive oxidative addition. K₂CO₃ is selected as a mild base to activate the boronic acid without hydrolyzing the sensitive C3-methyl acetate ester 1.

  • Preparation: In a flame-dried Schlenk tube, combine Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M), followed by K₂CO₃ (2.0 equiv).

  • Reaction: Seal the tube and heat to 80 °C for 2–4 hours.

  • Self-Validating Checkpoint (IPC): At 2 hours, withdraw a 10 µL aliquot and analyze via LC-MS.

    • Validation Metric: The starting material exhibits a distinct isotopic doublet at m/z ~283/285 [M+H]⁺. Complete conversion is validated by the absolute disappearance of this doublet and the emergence of the product mass. If the doublet persists, verify the exclusion of oxygen, as Pd(0) oxidation is the likely failure mode.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Suzuki-Miyaura Coupling of the 5-Bromo Analog

Causality: The electron-rich nature of the C5-Br bond necessitates a more electron-rich, bidentate ligand system like Pd(dppf)Cl₂ to force oxidative addition and prevent competitive hydrodehalogenation 3.

  • Preparation: In a Schlenk tube, combine Methyl 2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (1.0 equiv), arylboronic acid (1.5 equiv - increased due to slower kinetics), and Pd(dppf)Cl₂ (0.10 equiv).

  • Solvent & Base: Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M) and K₃PO₄ (2.0 equiv). Note: K₃PO₄ provides stronger basicity than K₂CO₃ to accelerate transmetalation, while still minimizing ester hydrolysis.

  • Reaction: Seal and heat to 100 °C for 12–18 hours.

  • Self-Validating Checkpoint (IPC): Check the reaction at 6 hours and 12 hours via LC-MS.

    • Validation Metric: Look for the des-bromo side product (m/z ~205 [M+H]⁺). If the ratio of des-bromo to product exceeds 1:5, the oxidative addition is failing. This validates the need to switch to a more sterically demanding/electron-rich ligand (e.g., XPhos Pd G2).

  • Workup: Standard aqueous extraction and chromatographic purification.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: National Institutes of Health (NIH) URL:[Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity Source: American Chemical Society (ACS) URL:[Link]

Sources

High-Resolution HPLC Method Validation for Purity Analysis of Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate: A Comparative Column Study

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a highly functionalized 7-azaindole derivative [1]. Because the 7-azaindole core acts as a bioisostere for indole, this molecule is a critical building block in the synthesis of modern kinase inhibitors and oncology therapeutics. However, its complex structure—featuring a basic pyridine-like nitrogen, an acidic pyrrole-like NH, a halogen (bromine), and an ester linkage—makes it susceptible to generating closely related synthetic impurities.

High-Performance Liquid Chromatography (HPLC) remains the gold standard for pharmaceutical impurity profiling due to its precision, robustness, and scalability [2]. For this specific API, the analytical challenge lies in resolving the active pharmaceutical ingredient (API) from three primary degradation products and synthetic byproducts:

  • Impurity A (Des-bromo derivative): Loss of the bromine atom during synthesis.

  • Impurity B (Hydrolysis product): 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid, formed via ester hydrolysis.

  • Impurity C (Positional isomer): N-alkylated byproduct (Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate).

This guide objectively compares the chromatographic performance of standard C18 stationary phases against Pentafluorophenyl (PFP) columns, providing a fully validated, self-validating methodology aligned with the latest ICH Q2(R2) guidelines[3].

The Chromatographic Challenge: Causality in Column Selection

As a Senior Application Scientist, I frequently observe laboratories defaulting to standard C18 columns for reversed-phase method development. While C18 is excellent for general hydrophobicity-driven separations, it often fails when separating halogenated compounds from their des-halogenated impurities.

Why C18 Falls Short: The des-bromo impurity (Impurity A) and the N-alkylated isomer (Impurity C) possess partition coefficients (LogP) nearly identical to the API. Because C18 relies almost exclusively on dispersive (hydrophobic) interactions, it cannot adequately differentiate these molecules, leading to co-elution and compromised specificity.

The PFP Advantage: Pentafluorophenyl (PFP) stationary phases offer orthogonal selectivity. The highly electronegative fluorine atoms create a strong dipole, enabling multiple retention mechanisms: dispersive, dipole-dipole, π−π interactions, and shape selectivity. The PFP column readily discriminates the electron-withdrawing effect of the bromine atom and the spatial arrangement of the positional isomer, achieving baseline resolution where C18 fails.

Mechanism Analyte Analyte & Impurities (7-Azaindole Core, -Br, -COOMe) C18 Standard C18 Column Analyte->C18 PFP PFP Column Analyte->PFP Hydrophobic Hydrophobic Interactions (Alkyl chain) C18->Hydrophobic PFP->Hydrophobic PiPi π-π Interactions (Aromatic rings) PFP->PiPi Dipole Dipole-Dipole (Halogen & Ester) PFP->Dipole Shape Shape Selectivity (Positional Isomers) PFP->Shape Result1 Poor resolution of des-bromo impurity Hydrophobic->Result1 Result2 Baseline resolution (Rs > 2.0) of all impurities PiPi->Result2 Dipole->Result2 Shape->Result2

Figure 1: Chromatographic separation mechanisms of C18 versus PFP stationary phases.

Experimental Methodology (Step-by-Step Protocol)

To ensure this protocol functions as a self-validating system , it incorporates strict System Suitability Testing (SST). Failure to meet SST criteria automatically invalidates the run, preventing the reporting of compromised data.

Step 1: Mobile Phase Preparation (The Causality of pH)
  • Mobile Phase A (Aqueous): Dissolve 0.63 g of ammonium formate in 1000 mL of LC-MS grade water (10 mM). Adjust the pH to 3.0 ± 0.05 using formic acid. Filter through a 0.22 µm membrane.

    • Scientific Rationale: The 7-azaindole core contains a basic pyridine-like nitrogen with a pKa of ~4.5. Operating at pH 3.0 ensures this nitrogen is fully protonated. If we operated near pH 4.5, the molecule would exist in a state of partial ionization, causing severe peak tailing and retention time drift. Furthermore, pH 3.0 keeps the acidic hydrolysis product (Impurity B, pKa ~4.0) sufficiently unionized to retain on the column.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Sample & Standard Preparation
  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Solution: Accurately weigh 10 mg of Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • System Suitability (SST) Spiked Solution: Spike the standard solution with 0.15% (w/w) of Impurity A, B, and C.

Step 3: Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–12 min: 5% 95% B

    • 12–15 min: 95% B

    • 15–15.1 min: 95% 5% B

    • 15.1–20 min: 5% B (Re-equilibration)

Step 4: Self-Validating System Suitability Test (SST)

Inject the SST Spiked Solution in triplicate before analyzing unknown samples.

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between API and Impurity A ≥2.0 .

    • Tailing factor ( Tf​ ) for the API peak ≤1.5 .

    • %RSD of API peak area ≤2.0% .

Comparative Performance Data

The table below summarizes the objective performance comparison between a standard C18 column and the recommended PFP column using the identical gradient and mobile phase described above.

Table 1: Chromatographic Performance Comparison (C18 vs. PFP)

Analyte / ImpurityC18 Retention Time (min)C18 Resolution ( Rs​ )PFP Retention Time (min)PFP Resolution ( Rs​ )
Impurity B (Acid)4.12N/A4.85N/A
Impurity C (Isomer)7.451.88.104.5
API 7.80 0.9 (Co-elution) 9.45 3.2
Impurity A (Des-bromo)8.050.9 (Co-elution)10.802.8

Conclusion: The C18 column fails to achieve baseline resolution ( Rs​≥2.0 ) between the API and the des-bromo impurity. The PFP column successfully resolves all components, proving its superiority for this specific chemical profile.

ICH Q2(R2) Method Validation on PFP Column

Following the selection of the PFP column, the method was fully validated according to the November 2023 revision of the ICH Q2(R2) guidelines [4]. This framework emphasizes a lifecycle approach, ensuring the analytical procedure is fit for its intended purpose[3].

Workflow A Synthesis Batch Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate B Sample Preparation (Diluent: MeOH/H2O) A->B C Column Screening (C18 vs. PFP) B->C D Method Optimization (Mobile Phase, Gradient, Temp) C->D E ICH Q2(R2) Validation (Specificity, Linearity, Precision) D->E F Routine Purity Analysis E->F

Figure 2: End-to-end analytical workflow for HPLC method development and ICH Q2(R2) validation.

Table 2: ICH Q2(R2) Validation Summary (PFP Column)

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Unambiguous measurement of analyteNo interference from blank; Rs​>2.0 for all peaksPass
Linearity Proportional response across range R2=0.9998 (Range: 25% to 150% of target)Pass
Accuracy (Recovery) Closeness of agreement to true value99.1% – 100.8% across 3 concentration levelsPass
Repeatability (Precision) Closeness of agreement (same conditions)%RSD = 0.6% (n=6 injections)Pass
Limit of Quantitation (LOQ) Lowest amount quantitatively determined0.03% of nominal concentration (S/N > 10)Pass
Robustness Reliability under deliberate variations Rs​>2.0 despite ± 0.2 pH and ± 2 °C shiftsPass

References

  • NextSDS. (2024). Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate - Substance Information. Retrieved from[Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from[Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from[Link]

X-Ray Crystallographic Data Analysis of Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azaindole Crystallographic Challenge

Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a highly functionalized halogenated azaindole. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in modern drug discovery, frequently utilized in the development of potent kinase inhibitors, such as MAP4K1 and FGFR antagonists[1][2].

However, obtaining high-quality single crystals of azaindole derivatives presents a notorious challenge. The pyrrolo[2,3-b]pyridine system has a strong thermodynamic drive to form centrosymmetric inversion dimers via intermolecular N–H···N hydrogen bonding between the pyrrole donor and the pyridine acceptor[3][4]. If crystallization kinetics are not strictly controlled, this rapid dimerization leads to kinetic trapping, resulting in highly twinned crystals or amorphous precipitation.

This guide objectively compares crystallization methodologies and data refinement software pipelines to establish a self-validating protocol for resolving the crystal structure of this specific compound.

Crystallization Methodologies: Slow Evaporation vs. Vapor Diffusion

To overcome the twinning issues inherent to azaindole dimerization, the choice of crystallization technique is critical. We compared traditional Slow Evaporation (SE) against Vapor Diffusion (VD) .

Causality & Expertise Insight

Slow evaporation relies on the continuous loss of a volatile solvent (e.g., Dichloromethane), which rapidly increases supersaturation. For azaindoles, this rapid saturation forces the N–H···N dimers to precipitate out of solution chaotically, stacking in multiple orientations and causing macroscopic twinning[4]. Conversely, vapor diffusion (hanging drop) utilizes a closed system where a volatile precipitant slowly equilibrates into the sample drop. This lowers the dielectric constant of the droplet at a highly controlled rate, allowing the dimers to align uniformly into a singular crystal lattice[2][5].

Quantitative Performance Comparison
MetricSlow Evaporation (SE)Vapor Diffusion (VD)
Solvent System CH₂Cl₂ / HexaneEtOAc / Heptane
Temperature 298 K (Ambient)277 K (Controlled)
Time to Nucleation 24 - 48 hours7 - 10 days
Resolution Limit (Å) 0.950.78
Internal Agreement ( Rint​ ) 0.0850.032
Twinning Fraction (BASF) 0.15 - 0.25< 0.02
Crystal Morphology Clustered needlesBlock-like, singular
Step-by-Step Protocol: Optimized Vapor Diffusion (Hanging Drop)

This protocol acts as a self-validating system: the appearance of block-like morphology rather than needles visually confirms the suppression of kinetic twinning.

  • Preparation: Dissolve 5 mg of Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate in 100 µL of Ethyl Acetate (EtOAc) to ensure complete dissolution of the monomeric state.

  • Drop Assembly: Pipette 2 µL of the compound solution onto a siliconized glass coverslip. Add 2 µL of the reservoir solution (Heptane).

  • Reservoir Setup: Fill the well of a VDX plate with 500 µL of Heptane.

  • Sealing: Invert the coverslip over the well and seal tightly with high-vacuum grease.

  • Incubation: Incubate at a stable 277 K (4 °C). Crystals suitable for X-ray diffraction will mature within 7 to 10 days[2].

Data Processing & Refinement Pipelines: CLI SHELXL vs. Olex2 GUI

Once diffraction data is collected (typically using Mo K α or Cu K α radiation), the structure must be phased and refined. We compare the traditional Command Line Interface (CLI) editing of SHELXL files against the modern Olex2 Graphical User Interface.

G cluster_pipelines Refinement Pipeline Comparison Data X-ray Diffraction Data (Mo Kα / Cu Kα) Integration Data Reduction & Integration (APEX4 / CrysAlisPro) Data->Integration Phasing Structure Solution (Phasing) SHELXT (Dual-Space) Integration->Phasing CLI Traditional CLI Workflow (SHELXL .ins/.res editing) Phasing->CLI Manual Text Setup Olex2 GUI-Driven Workflow (Olex2 + SHELXL engine) Phasing->Olex2 Automated GUI Import Validation Validation & CIF Generation (checkCIF / PLATON) CLI->Validation Olex2->Validation

Fig 1. Comparison of crystallographic data refinement workflows.
Pipeline Evaluation
  • Phasing (Universal Step): Both pipelines utilize SHELXT [6]. SHELXT employs a dual-space algorithm that is exceptionally efficient for this compound because the heavy Bromine atom (Z=35) provides strong anomalous dispersion, acting as a robust anchor for phase determination.

  • CLI SHELXL (The Alternative): Requires manual editing of .ins text files to apply constraints (e.g., AFIX, SADI). While powerful, visualizing the rotational disorder of the methyl acetate group requires constant cycling between the text editor and a separate visualizer (like Mercury).

  • Olex2 (The Recommended Standard): Olex2[7] wraps the SHELXL refinement engine in a dynamic GUI. For Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate, the acetate tail often exhibits positional disorder due to free rotation around the C-C bond in the crystal lattice. Olex2 allows the user to select the disordered atoms graphically and apply EADP (Equivalent Atomic Displacement Parameters) and SADI (Similar Distance) restraints with a single click, drastically reducing refinement errors.

Self-Validating Refinement Protocol (Using Olex2)

To ensure scientific integrity, the refinement process must be self-validating. Follow this protocol to achieve a publication-ready structure:

  • Absorption Correction Validation:

    • Action: Apply a multi-scan absorption correction (e.g., SADABS) to account for the heavy Bromine atom's absorption edge.

    • Validation: The internal agreement factor ( Rint​ ) must drop by at least 2-3% after correction. If Rint​ remains >0.10, the crystal is likely twinned, and you must return to the vapor diffusion crystallization step.

  • Initial Solution with SHELXT:

    • Action: Run solve in Olex2 (using SHELXT). The algorithm will locate the Br atom and the rigid azaindole core immediately[6].

  • Modeling the Acetate Disorder:

    • Causality: The methyl acetate group has high thermal motion. In the difference Fourier map, you will likely see residual electron density peaks (Q-peaks) forming a "halo" around the terminal oxygen and methyl carbon.

    • Action: Split the disordered atoms into two parts (Part 1 and Part 2). Assign site occupancy factors (e.g., 0.6 / 0.4) that refine freely. Select both parts in Olex2 and type EADP to force them to share thermal parameters, preventing non-positive definite (NPD) errors[7].

  • Hydrogen Atom Placement:

    • Action: Place carbon-bound hydrogens geometrically using the HAdd command (riding model).

    • Validation: The crucial pyrrole N–H hydrogen must not be placed geometrically. It must be located objectively in the difference Fourier map to prove the existence of the N–H···N dimer[3]. Once found, refine its coordinates with a DFIX restraint (0.88 Å) to the parent nitrogen.

  • Final Convergence:

    • Validation: Refine until the shift/error ratio is < 0.001. A successful model for this compound will yield an R1​ < 0.05 and a maximum residual electron density ( Δρmax​ ) < 0.5 e/ų (with any remaining density located exclusively near the heavy Bromine atom).

References

  • Huang, P.-H., Wen, Y.-S., & Shen, J.-Y. (2012). 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. IUCrData / National Library of Medicine. URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT–Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. URL:[Link]

  • Mowat, J., et al. (2022). Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer. Journal of Medicinal Chemistry / National Library of Medicine. URL:[Link]

Sources

Safety Operating Guide

Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (CAS: 1134327-78-8) is a highly specialized brominated azaindole derivative frequently utilized as a critical intermediate in kinase inhibitor synthesis and drug discovery workflows[1]. While its reactivity makes it invaluable at the bench, its unique molecular architecture—combining a covalently bound halogen (bromine) with a nitrogen-rich heterocyclic core—demands strict, specialized disposal protocols.

This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational plan for the safe segregation, containment, and final destruction of this compound.

Structural Causality in Chemical Disposal

To understand the disposal requirements for this compound, one must look at its chemical structure. Standard solvent disposal methods are entirely insufficient for this molecule due to two primary factors:

  • The Bromine Atom: When subjected to thermal destruction, halogenated organic compounds generate hydrogen bromide (HBr) gas. HBr is highly corrosive and will destroy standard incinerator linings. Therefore, any waste stream containing this compound must be routed to specialized facilities equipped with caustic scrubbers[2]. Furthermore, the EPA strictly prohibits the land disposal of halogenated organic compounds without prior treatment[3].

  • The Pyrrolo-Pyridine Core: Burning nitrogen-rich heterocycles generates nitrogen oxides (NOx). The incineration facility must be equipped with thermal DeNOx or selective catalytic reduction systems to prevent toxic atmospheric emissions.

By understanding this causality, researchers can appreciate why mixing this compound with non-halogenated waste is not just a regulatory violation, but a severe logistical and safety hazard.

SegregationLogic Start Methyl 2-(4-bromo-1H-pyrrolo [2,3-b]pyridin-3-yl)acetate Decision Contains >1% Halogens? Start->Decision Halogenated Halogenated Organic Waste (Incineration + Scrubbing) Decision->Halogenated YES (Intrinsic) NonHalogenated Non-Halogenated Waste (Standard Incineration) Decision->NonHalogenated NO (Debrominated)

Logical decision tree for categorizing brominated azaindole waste streams.

Quantitative Waste Categorization

To maintain regulatory compliance and operational safety, all laboratory waste containing Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate must adhere to the following quantitative and qualitative parameters.

Waste ParameterSpecification / LimitOperational Rationale
Halogen Threshold > 1% by volume/weightTriggers mandatory classification as "Halogenated Waste" under EPA 40 CFR 268 guidelines[3].
Combustion Byproducts HBr, NOx, CO₂, H₂ORequires rotary kiln incineration equipped with caustic scrubbers to neutralize acidic gases.
Container Compatibility HDPE, PTFE, GlassPrevents halogen leaching and container degradation. Standard metal safety cans must be avoided.
Accumulation Limit < 55 gallonsExceeding this triggers immediate transfer from the Satellite Accumulation Area (SAA)[4].

Step-by-Step Disposal Protocol

The following methodology outlines a self-validating system for the disposal of this compound. Every step includes a built-in validation check to ensure the integrity of the safety protocol.

Phase 1: Bench-Level Segregation
  • Action: Collect all reaction mother liquors, wash solvents, and solid residues containing the compound into a designated, clearly labeled "Halogenated Organic Waste" container.

  • Causality: Mixing this brominated compound with non-halogenated waste streams (e.g., pure ethanol or acetone) contaminates the entire bulk container. This exponentially increases disposal costs and risks catastrophic incinerator damage if the facility is not equipped to handle halogens.

  • Validation Check: Perform a visual check of the container label before every addition. Ensure the container is made of High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE).

Phase 2: Satellite Accumulation Area (SAA) Management
  • Action: Store the active waste container in a secondary containment tray within the fume hood or a designated, ventilated SAA.

  • Causality: Secondary containment prevents widespread contamination if the primary container fails. Ventilation mitigates the accumulation of potentially toxic vapors from residual solvents used during the synthesis of the azaindole core[4].

  • Validation Check: The container must remain strictly closed with a tight-fitting cap unless actively adding waste. Verify closure integrity at the end of each shift.

Phase 3: EHS Transfer and EPA Manifesting
  • Action: Once the container reaches 90% capacity, seal it, complete the hazardous waste tag detailing the exact chemical composition (explicitly listing CAS 1134327-78-8), and transfer it to the central Environmental Health and Safety (EHS) storage area.

  • Causality: Accurate manifesting is legally required under the Resource Conservation and Recovery Act (RCRA). Transporters rely on this exact data to route the waste to the correct thermal destruction facility.

  • Validation Check: EHS personnel must cross-reference the waste tag against the laboratory's chemical inventory and ensure the halogen box is checked before accepting the transfer.

Phase 4: Final Thermal Destruction
  • Action: The waste is transported to a licensed facility for rotary kiln incineration at temperatures exceeding 1000°C, followed by caustic scrubbing of the exhaust gases.

  • Causality: Extreme temperatures are required to break the robust carbon-bromine and aromatic carbon-nitrogen bonds. The caustic scrubber (typically utilizing NaOH or Ca(OH)₂) neutralizes the highly corrosive HBr gas generated during combustion, converting it into harmless bromide salts before atmospheric release[2].

  • Validation Check: Continuous Emissions Monitoring Systems (CEMS) at the incinerator stack verify that HBr and NOx levels remain below EPA permissible exposure limits, validating the destruction process.

DisposalWorkflow Bench Benchtop Collection SAA Satellite Accumulation Area (SAA) Bench->SAA Daily EHS Central EHS Storage SAA->EHS <55 gal Incinerator Rotary Kiln Incinerator EHS->Incinerator Manifest Scrubber Caustic Scrubber Incinerator->Scrubber Exhaust Release Safe Emission Scrubber->Release Clean Air

End-to-end disposal workflow for halogenated heterocyclic compounds.

References

  • NextSDS Database. "Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate - CAS 1134327-78-8." NextSDS Chemical Substance Information. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Available at:[Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 268 - Land Disposal Restrictions." Electronic Code of Federal Regulations (eCFR). Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.